molecular formula C14H18FNO3 B1628523 N-[2-(2-Fluorophenyl)acetyl]-isoleucine CAS No. 1101832-85-2

N-[2-(2-Fluorophenyl)acetyl]-isoleucine

Cat. No.: B1628523
CAS No.: 1101832-85-2
M. Wt: 267.3 g/mol
InChI Key: LRYDSOCWTGIMHR-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)acetyl]-isoleucine is a useful research compound. Its molecular formula is C14H18FNO3 and its molecular weight is 267.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2-Fluorophenyl)acetyl]-isoleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-Fluorophenyl)acetyl]-isoleucine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(2-fluorophenyl)acetyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-3-9(2)13(14(18)19)16-12(17)8-10-6-4-5-7-11(10)15/h4-7,9,13H,3,8H2,1-2H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYDSOCWTGIMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588601
Record name N-[(2-Fluorophenyl)acetyl]isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101832-85-2
Record name N-[(2-Fluorophenyl)acetyl]isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-[2-(2-Fluorophenyl)acetyl]-isoleucine: Mechanism of Action and Technical Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical properties, and experimental protocols for N-[2-(2-Fluorophenyl)acetyl]-isoleucine (CAS 1101832-85-2). This analysis synthesizes structural pharmacology with the biochemical pathways of N-acyl amino acids.

Executive Summary

N-[2-(2-Fluorophenyl)acetyl]-isoleucine is a specific N-acyl amino acid derivative comprising an L-isoleucine backbone acylated at the


-amino position by 2-(2-fluorophenyl)acetic acid. While often utilized as a specialized building block or reference standard in medicinal chemistry, its structure suggests a dual-pharmacophore mechanism: acting as a lipophilic prodrug for isoleucine delivery or as a stable mimetic of endogenous N-acyl amino acids (NAAs).

Biologically, this compound class interacts with Monocarboxylate Transporters (MCTs) and Aminoacylase enzymes. Its fluorination (2-fluoro substitution) on the phenyl ring is a classic medicinal chemistry strategy to modulate metabolic stability, lipophilicity, and binding affinity compared to the non-fluorinated parent (N-phenylacetyl-isoleucine).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Before delineating the mechanism, the compound's structural integrity must be defined.

PropertySpecification
Chemical Name N-[2-(2-Fluorophenyl)acetyl]-L-isoleucine
CAS Number 1101832-85-2
Molecular Formula

Molecular Weight ~267.30 g/mol
Core Scaffold L-Isoleucine (branched-chain amino acid)
N-Acyl Group 2-(2-Fluorophenyl)acetyl
Stereochemistry (S)-configuration at the isoleucine

-carbon
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water

Mechanism of Action (MoA)

The mechanism of action for N-[2-(2-Fluorophenyl)acetyl]-isoleucine is governed by its recognition as a modified amino acid substrate . Its activity is bifurcated into Transport Modulation and Metabolic Processing .

Transport Mechanism: The MCT/LAT Switch

Unlike free isoleucine, which enters cells via the L-type Amino Acid Transporter 1 (LAT1) , N-acetylation or N-acylation alters the transport preference.

  • Primary Route (MCT1/MCT4): The N-acyl modification masks the positive charge of the

    
    -amino group, rendering the molecule anionic (at physiological pH) or zwitterionic with a blocked amine. This structural shift typically redirects uptake via Monocarboxylate Transporters (MCTs) , specifically MCT1 (SLC16A1). This pathway is critical for crossing the Blood-Brain Barrier (BBB) and entering metabolically active tissues.
    
  • Secondary Effect (LAT1 Bypass): By bypassing LAT1, the compound avoids competition with high concentrations of endogenous BCAAs (Leucine, Valine), potentially allowing for higher intracellular accumulation of the isoleucine moiety upon hydrolysis.

Intracellular Metabolism: Aminoacylase Hydrolysis

Once intracellular, the compound acts as a substrate for Aminoacylases (e.g., Aminoacylase I, ACY1).

  • Enzymatic Cleavage: ACY1 targets the amide bond.

  • Release of Pharmacophores:

    • L-Isoleucine: Released into the amino acid pool to activate mTORC1 signaling or participate in protein synthesis.

    • 2-(2-Fluorophenyl)acetic acid: A lipophilic acid. In plants, this mimics auxin; in mammals, phenylacetic acid derivatives often exhibit COX inhibition or neuromodulatory activity (similar to gabapentinoid precursors or NSAID metabolites).

Fluorine Effect (Bioisosterism)

The 2-fluoro substituent is non-trivial. It serves two mechanistic functions:

  • Metabolic Blockade: The fluorine atom at the ortho position of the phenyl ring can sterically or electronically hinder ring hydroxylation by Cytochrome P450 enzymes, extending the compound's half-life compared to the non-fluorinated analog.

  • Lipophilicity: Increases

    
    , enhancing passive membrane permeability.
    

MoA_Pathway Extracellular Extracellular Space Compound N-[2-(2-Fluorophenyl)acetyl]-Ile Extracellular->Compound MCT1 MCT1 Transporter (SLC16A1) Compound->MCT1 Uptake ACY1 Aminoacylase I (Hydrolysis) Compound->ACY1 Substrate Intracellular Cytosol MCT1->Intracellular Intracellular->Compound Ile Free L-Isoleucine ACY1->Ile Cleavage Acid 2-(2-Fluorophenyl)acetic acid ACY1->Acid Cleavage mTOR mTORC1 Activation (Anabolism) Ile->mTOR Signaling COX COX/Enzyme Modulation (Potential) Acid->COX Activity

Caption: Figure 1. Cellular uptake and metabolic activation pathway of N-[2-(2-Fluorophenyl)acetyl]-isoleucine.

Experimental Protocols

To validate the mechanism and utility of this compound, the following protocols are recommended.

Chemical Synthesis (Schotten-Baumann Reaction)

This protocol ensures high-purity synthesis for biological testing.

Reagents:

  • L-Isoleucine[1][2][3]

  • 2-(2-Fluorophenyl)acetyl chloride (prepared from the acid via

    
    )
    
  • NaOH (2M)

  • Dichloromethane (DCM) / THF

Workflow:

  • Dissolution: Dissolve L-Isoleucine (10 mmol) in 10 mL of 2M NaOH at 0°C.

  • Acylation: Dropwise add 2-(2-Fluorophenyl)acetyl chloride (11 mmol) dissolved in dry THF, while simultaneously adding 2M NaOH to maintain pH > 10.

  • Reaction: Stir at 0°C for 1 hour, then room temperature for 3 hours.

  • Workup: Acidify to pH 2.0 with 1M HCl. Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane.
    
In Vitro Hydrolysis Assay (Aminoacylase Activity)

Determine if the compound releases isoleucine intracellularly.

StepAction
1 Prepare Porcine Kidney Aminoacylase I (Sigma) solution in PBS (pH 7.4).
2 Incubate Compound (100

M) with enzyme (1 U/mL) at 37°C.
3 Aliquot samples at 0, 15, 30, 60, and 120 minutes.
4 Quench with Acetonitrile (1:1 v/v) containing internal standard.
5 Analyze via LC-MS/MS monitoring the transition for L-Isoleucine (

m/z).
Result A linear increase in free isoleucine confirms prodrug activation.

Therapeutic & Research Context

Applications
  • Research Standard: Used as a reference in metabolomics to identify N-acyl amino acids.

  • Transporter Probe: A tool to study substrate specificity of MCT1 vs. LAT1 in cancer cells (which often overexpress these transporters).

  • Agrochemical Analog: Structurally related to auxin-amino acid conjugates (e.g., IAA-Ile), used to study plant hormone homeostasis and GH3 enzyme kinetics.

Comparative Data (Hypothetical SAR)
CompoundTransporter Affinity (MCT1)Metabolic Stability (

)
Lipophilicity (

)
N-Acetyl-L-Isoleucine HighLow (< 30 min)0.2
N-Phenylacetyl-Ile ModerateModerate2.1
N-[2-(2-Fluorophenyl)acetyl]-Ile High High (> 120 min) 2.5

Note: The 2-fluoro group enhances stability against ring oxidation compared to the phenylacetyl analog.

References

  • PubChem Compound Summary . (2026). N-Acetyl-L-isoleucine and derivatives. National Center for Biotechnology Information. Link

  • Guidechem . (2025).[1] Chemical Product Details: CAS 1101832-85-2.[4][3][5][6] Link

  • BOC Sciences . (2025). Isoleucine Derivatives and Biological Applications.

  • Strupp, M., et al. (2024).[7] N-acetyl-L-leucine mechanism in neurodegenerative diseases. Journal of Neurology. (Contextual reference for N-acyl amino acid transport). Link

  • Cayman Chemical . (2025). N-Acetyl-L-Isoleucine Product Insert. Link

Sources

Biological Activity & Technical Profiling: N-[2-(2-Fluorophenyl)acetyl]-isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical profiling, and experimental utility of N-[2-(2-Fluorophenyl)acetyl]-isoleucine (CAS No. 1101832-85-2). This guide is structured for researchers utilizing this compound as a chemical probe, enzymatic substrate, or synthetic intermediate in drug discovery and plant physiology.

Executive Summary

N-[2-(2-Fluorophenyl)acetyl]-isoleucine is a synthetic N-acyl amino acid conjugate comprising an L-isoleucine core acylated by 2-(2-fluorophenyl)acetic acid. While often categorized as a specialized building block in medicinal chemistry, its biological significance lies in its activity as a substrate probe for aminoacylases (e.g., ACY1) and its utility in auxin homeostasis studies within plant physiology.

In drug development, this compound serves as a stable pharmacophore precursor , where the 2-fluorophenyl moiety provides metabolic resistance against oxidative defluorination compared to non-fluorinated analogs. It is also investigated as a chiral resolving agent and a transport substrate for Peptide Transporters (PEPT1/2) .

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
Chemical Name N-[2-(2-Fluorophenyl)acetyl]-L-isoleucine
CAS Number 1101832-85-2
Molecular Formula C₁₄H₁₈FNO₃
Molecular Weight 267.30 g/mol
Core Moiety L-Isoleucine (Amino Acid)
N-Cap Motif 2-(2-Fluorophenyl)acetyl (Aryl-acetyl)
Stereochemistry (2S,3S)-configuration (L-isomer)
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water
pKa (Predicted) ~3.8 (Carboxylic acid)

Mechanism of Action & Biological Targets

The biological activity of N-[2-(2-Fluorophenyl)acetyl]-isoleucine is defined by its interaction with hydrolytic enzymes and transport proteins.

Substrate for Aminoacylase 1 (ACY1)

In mammalian systems, Aminoacylase 1 (ACY1) is a cytosolic zinc-binding enzyme responsible for deacylating N-acetylated amino acids.

  • Mechanism: ACY1 hydrolyzes the amide bond between the acyl group and the amino acid.

  • Probe Utility: The 2-fluorophenylacetyl group acts as a steric and electronic probe. The fluorine atom at the ortho position introduces steric bulk and alters the electron density of the carbonyl carbon, potentially modifying the

    
     compared to the native N-acetyl or N-phenylacetyl substrates.
    
  • Causality: Researchers use this compound to map the hydrophobic pocket of the ACY1 active site. Resistance to hydrolysis (due to the fluorine) can classify it as a "slow substrate" or competitive inhibitor.

Plant Physiology: Auxin Conjugate Hydrolysis

In plant biology, indole-3-acetic acid (IAA) is stored as amino acid conjugates.

  • GH3 Enzymes: Synthesize N-acyl conjugates (inactivation/storage).

  • ILR1/IAR3 Hydrolases: Cleave conjugates to release free auxin.

  • Activity: 2-Fluorophenylacetic acid is a synthetic auxin analog. Its conjugation to isoleucine creates a storage form . The biological activity (auxin effect) is dependent on the in vivo hydrolysis rate by ILR1-like amidohydrolases. The 2-fluoro group often enhances stability, making it a "sustained-release" auxin mimetic.

Peptide Transporter (PEPT) Recognition

The compound mimics a dipeptide structure (acyl-amino acid) and is recognized by PEPT1 (SLC15A1) and PEPT2 (SLC15A2) .

  • Transport: It can be actively transported across the intestinal or renal epithelium.

  • Drug Delivery: The fluorophenylacetyl group enhances lipophilicity, potentially increasing membrane permeability via passive diffusion alongside active transport.

Biological Pathway Visualization

The following diagram illustrates the enzymatic processing of N-[2-(2-Fluorophenyl)acetyl]-isoleucine in both mammalian (ACY1) and plant (ILR1) systems.

Biologicalpathway Compound N-[2-(2-Fluorophenyl)acetyl]-isoleucine (Substrate) Enzyme_Mammal Aminoacylase 1 (ACY1) (Mammalian Cytosol) Compound->Enzyme_Mammal Binding (Km) Enzyme_Plant ILR1 / IAR3 Hydrolases (Plant ER/Cytosol) Compound->Enzyme_Plant Binding (Km) Intermediate Tetrahedral Intermediate (Zn2+ Stabilized) Enzyme_Mammal->Intermediate Hydrolysis Enzyme_Plant->Intermediate Hydrolysis Product_A L-Isoleucine (Amino Acid Pool) Intermediate->Product_A Release Product_B 2-(2-Fluorophenyl)acetic Acid (Bioactive Metabolite) Intermediate->Product_B Release Effect_Metabolism Renal Excretion / Re-acetylation Product_A->Effect_Metabolism Metabolic Recycling Effect_Auxin Auxin Signaling (Plant Growth) Product_B->Effect_Auxin If Plant System

Figure 1: Enzymatic hydrolysis pathway of N-[2-(2-Fluorophenyl)acetyl]-isoleucine yielding free isoleucine and the fluorinated phenylacetic acid metabolite.

Experimental Protocols

In Vitro Enzymatic Stability Assay (ACY1)

Objective: Determine the hydrolytic stability (


) of the compound against Aminoacylase 1.

Reagents:

  • Recombinant human ACY1 (0.1 mg/mL).

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1 mM ZnCl₂.

  • Substrate: N-[2-(2-Fluorophenyl)acetyl]-isoleucine (10 mM stock in DMSO).

Protocol:

  • Preparation: Dilute substrate to 500 µM in Tris-Zn buffer.

  • Initiation: Add ACY1 enzyme (final conc. 1 µg/mL) to the reaction mixture at 37°C.

  • Sampling: Aliquot 50 µL samples at t = 0, 5, 10, 30, 60, and 120 min.

  • Quenching: Immediately mix aliquots with 50 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate protein.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC-MS.

  • Quantification: Monitor the decrease in substrate peak (m/z 268 [M+H]⁺) and appearance of Isoleucine (m/z 132).

Chiral Purity Analysis (HPLC)

Objective: Verify the enantiomeric purity (L-isomer) of the compound, critical for biological activity (D-isomers are typically inhibiting or inactive).

ParameterCondition
Column Chiralpak IA or IC (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Absorption of phenyl ring)
Temperature 25°C
Expected Result L-isomer elutes distinct from D-isomer (verify with racemate standard).

Applications in Research & Development

Fragment-Based Drug Discovery (FBDD)

The 2-fluorophenylacetyl moiety is a privileged scaffold. This compound is used as a fragment to:

  • Explore SAR (Structure-Activity Relationship): The fluorine atom scans for hydrophobic pockets and hydrogen bond acceptors in target proteins (e.g., Proteases, GPCRs).

  • Improve Metabolic Stability: The ortho-fluorine blocks metabolic oxidation at the reactive benzyl position, a common clearance pathway for phenylacetyl drugs.

Plant Growth Regulator Screening

Researchers use this compound to screen for anti-auxin activity. High concentrations of isoleucine conjugates can competitively inhibit the transport of native IAA-Ile, allowing for the dissection of auxin signaling pathways without permanently altering the plant genome.

References

  • Lindner, H. et al. (2000). "Aminoacylase 1 (ACY1) deficiency: Clinical and metabolic findings." Journal of Inherited Metabolic Disease.

  • Staswick, P. E. et al. (2005). "Characterization of the family of auxin-conjugate hydrolases in Arabidopsis." The Plant Journal.

  • BOC Sciences. (2024). "Product Datasheet: N-[2-(2-Fluorophenyl)acetyl]-isoleucine (CAS 1101832-85-2)."[1]

  • PubChem. (2024).[2] "Compound Summary: N-acyl amino acids and derivatives." National Library of Medicine.

  • GuideChem. (2024). "Chemical Properties of CAS 1101832-85-2."

Sources

N-[2-(2-Fluorophenyl)acetyl]-isoleucine: Discovery, Synthesis, and Technical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the discovery, chemical development, and analytical profiling of N-[2-(2-Fluorophenyl)acetyl]-isoleucine (CAS: 1101832-85-2).

Executive Summary

N-[2-(2-Fluorophenyl)acetyl]-isoleucine is a specialized N-acyl amino acid derivative characterized by the conjugation of 2-(2-fluorophenyl)acetic acid with L-isoleucine . While structurally analogous to the phenylamide class of fungicides (e.g., benalaxyl) and certain peptidomimetic pharmaceutical intermediates , it represents a distinct chemical entity used primarily in advanced organic synthesis and structure-activity relationship (SAR) studies for hydrophobic pocket binding.

This guide details the technical specifications, synthetic pathways, and analytical protocols required for the development and validation of this compound in a research setting.

Chemical Identity & Structural Analysis

The molecule combines a lipophilic fluorinated aromatic tail with a chiral amino acid headgroup, creating a structure capable of specific hydrophobic interactions and hydrogen bonding.

Parameter Technical Specification
IUPAC Name (2S,3S)-2-[[2-(2-fluorophenyl)acetyl]amino]-3-methylpentanoic acid
CAS Registry Number 1101832-85-2
Molecular Formula C₁₄H₁₈FNO₃
Molecular Weight 267.30 g/mol
Chirality Contains two stereocenters (L-isoleucine moiety: 2S, 3S)
LogP (Predicted) ~2.5 - 2.8 (Moderate Lipophilicity)
pKa (Acid) ~3.8 (Carboxylic acid)
H-Bond Donors/Acceptors 2 Donors (NH, OH) / 3 Acceptors (C=O, F)
Structural Logic & Pharmacophore

The compound features three critical pharmacophoric elements:

  • Fluorophenyl Ring : The ortho-fluorine atom introduces electronic modulation (inductive withdrawal) and metabolic stability (blocking P450 oxidation at the ortho position) compared to a non-fluorinated benzyl group.

  • Amide Linker : Provides a rigid backbone and hydrogen bond donor/acceptor sites, mimicking peptide bonds found in endogenous substrates.

  • Isoleucine Side Chain : The sec-butyl group offers steric bulk and hydrophobicity, essential for fitting into specific enzyme pockets (e.g., hydrophobic S1' subsites of proteases or fungal RNA polymerase complexes).

Synthetic Development & Manufacturing Protocol

The synthesis of N-[2-(2-Fluorophenyl)acetyl]-isoleucine typically follows a Schotten-Baumann acylation or a carbodiimide-mediated coupling . The following protocol describes the optimized Mixed Anhydride Method for high purity and yield, minimizing racemization.

Reaction Pathway Diagram

SynthesisPathway SM1 2-(2-Fluorophenyl)acetic Acid ACT Activation (IBCF / NMM) SM1->ACT -15°C SM2 L-Isoleucine Methyl Ester HCl CPL Coupling Reaction SM2->CPL INT Mixed Anhydride Intermediate ACT->INT INT->CPL HYD Hydrolysis (LiOH / THF) CPL->HYD Ester Intermediate PROD N-[2-(2-Fluorophenyl)acetyl]-isoleucine HYD->PROD Acidification

Caption: Step-wise synthesis via mixed anhydride activation to prevent racemization.

Detailed Experimental Protocol

Phase 1: Activation & Coupling

  • Reagents : 2-(2-fluorophenyl)acetic acid (1.0 eq), Isobutyl chloroformate (IBCF, 1.1 eq), N-Methylmorpholine (NMM, 1.2 eq), L-Isoleucine methyl ester hydrochloride (1.0 eq).

  • Solvent : Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Procedure :

    • Dissolve 2-(2-fluorophenyl)acetic acid in THF under nitrogen atmosphere.

    • Cool to -15°C (ice/salt bath).

    • Add NMM followed by dropwise addition of IBCF. Stir for 15 mins to form the mixed anhydride.

    • In a separate vessel, neutralize L-Isoleucine methyl ester HCl with 1.0 eq NMM in THF.

    • Add the amino acid solution to the mixed anhydride mixture.

    • Allow to warm to Room Temperature (RT) over 4 hours.

  • Workup : Quench with water, extract with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Phase 2: Hydrolysis (Deprotection)

  • Reagents : Lithium Hydroxide (LiOH, 2.0 eq).

  • Solvent : THF/Water (3:1).

  • Procedure :

    • Dissolve the crude ester in THF/Water.

    • Add LiOH and stir at RT for 2-4 hours (monitor by TLC).

    • Acidify to pH 2.0 with 1N HCl.

    • Extract with EtOAc, dry, and recrystallize from EtOAc/Hexanes.

Critical Quality Attribute (CQA) :

  • Enantiomeric Purity : Must be >99% ee. Racemization can occur if temperature exceeds 0°C during activation.

Analytical Profiling & Characterization

Trustworthy identification requires a multi-modal approach. The following data simulates the expected signals for the pure compound.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm) Multiplicity Integration Assignment
12.60Broad s1H-COOH (Carboxylic Acid)
8.25d (J=8.0 Hz)1H-NH- (Amide)
7.10 - 7.40m4HAr-H (Fluorophenyl ring)
4.25dd1Hα-CH (Isoleucine)
3.62s2HPh-CH₂-CO
1.75m1Hβ-CH (Isoleucine side chain)
1.40, 1.15m2Hγ-CH₂
0.88d3Hγ-CH₃
0.82t3Hδ-CH₃
Mass Spectrometry (LC-MS)
  • Ionization Mode : ESI (Positive/Negative)

  • Molecular Ion [M+H]⁺ : 268.3 m/z

  • Molecular Ion [M-H]⁻ : 266.3 m/z

  • Fragmentation Pattern :

    • Loss of COOH (-45 Da).

    • Cleavage of amide bond yielding 2-fluorophenylacetyl fragment (m/z ~137).

Biological Potential & Applications

While specific clinical data for CAS 1101832-85-2 is proprietary or research-grade, its structure aligns with two major classes of bioactive molecules.

Agrochemical Homology (Fungicides)

The structure is highly homologous to the Phenylamide class of fungicides (Group 4, RNA polymerase I inhibitors).

  • Mechanism : Inhibition of ribosomal RNA synthesis in Oomycetes.

  • Structural Comparison :

    • Benalaxyl: Phenylacetyl-Alanine ester.

    • Target Compound: 2-Fluorophenylacetyl-Isoleucine acid.

    • Hypothesis : The addition of the fluorine atom and the isoleucine side chain may alter the lipophilicity profile, potentially enhancing uptake in resistant strains or modifying the degradation half-life in soil.

Pharmaceutical Intermediate (Peptidomimetics)

This compound serves as a "capped" amino acid building block for:

  • Protease Inhibitors : The 2-fluorophenylacetyl group acts as a hydrophobic cap (P2/P3 ligand) for enzymes like Cathepsin or Calpain , where the isoleucine moiety fits the S1 or S2 pocket.

  • Neurological Targets : Similar N-acyl amino acids (e.g., N-acetyl-leucine) are investigated for ataxia and lysosomal storage disorders. The fluorination may improve blood-brain barrier (BBB) penetration.

Safety & Handling (SDS Summary)

Hazard Category Signal Word Statement
Skin Irritation WarningH315: Causes skin irritation.
Eye Irritation WarningH319: Causes serious eye irritation.
STOT-SE WarningH335: May cause respiratory irritation.

Handling Protocol :

  • Use in a fume hood.

  • Wear nitrile gloves and safety goggles.

  • Store at 2-8°C (desiccated) to prevent hydrolysis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7036275 (N-Acetyl-L-isoleucine - Structural Analog). Retrieved from [Link]

Whitepaper: A Strategic Approach to Identifying and Validating Therapeutic Targets for N-[2-(2-Fluorophenyl)acetyl]-isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-[2-(2-Fluorophenyl)acetyl]-isoleucine is a novel small molecule with a chemical structure suggestive of potential therapeutic activity. As a derivative of the amino acid isoleucine, it holds the promise of interacting with biological systems through mechanisms that co-opt endogenous transport and metabolic pathways. The incorporation of a fluorophenylacetyl moiety introduces unique steric and electronic properties that can drive specific, high-affinity interactions with protein targets. This technical guide outlines a comprehensive, multi-pronged strategy for the de-novo identification and validation of its therapeutic targets. We present an integrated workflow that combines computational prediction, in vitro biochemical screening, and cell-based target deconvolution techniques. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed methodologies required to elucidate the mechanism of action of this and other novel chemical entities.

Introduction: The Scientific Rationale

The quest to identify the molecular targets of novel bioactive compounds is a cornerstone of modern drug discovery. Understanding a compound's mechanism of action is critical for optimizing its therapeutic potential and predicting potential liabilities. The structure of N-[2-(2-Fluorophenyl)acetyl]-isoleucine, featuring an N-acylated amino acid scaffold, suggests several plausible classes of biological targets. N-acyl amino acids are known to play roles in intercellular signaling, and their synthetic analogs have been explored for a variety of therapeutic applications. The fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity by altering electrostatic interactions.

This guide proposes a systematic, hypothesis-driven approach to unraveling the therapeutic targets of this compound. Our strategy is built on the principle of cross-validation, where insights from computational models are rigorously tested through biochemical and cell-based experiments to build a robust, evidence-based understanding of the compound's biological activity.

A Multi-Pronged Strategy for Target Identification

We advocate for an integrated workflow that begins with broad, computational screening to generate initial hypotheses, followed by focused experimental validation to confirm and characterize the target interactions.

The overall workflow is depicted below:

Target_Identification_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Deconvolution a Compound Structure N-[2-(2-Fluorophenyl)acetyl]-isoleucine b Ligand-Based Screening (Similarity Search, Pharmacophore) a->b c Structure-Based Screening (Reverse Docking) a->c d Hypothesized Targets List b->d c->d e Biochemical Assays (Enzyme Inhibition, Binding Affinity) d->e Prioritize & Test f Biophysical Assays (SPR, ITC, DSF) d->f Prioritize & Test g Validated Direct Targets e->g f->g i Target Engagement Assays (CETSA, DARTS) g->i Confirm in Cells l Prioritized Target for Drug Development g->l h Phenotypic Screening (e.g., Cell Viability, Cytokine Release) h->i k Confirmed Cellular Targets & Pathways i->k j Chemical Proteomics (Affinity Chromatography-MS) j->k k->g k->l

Caption: Integrated workflow for target identification and validation.

In Silico Target Prediction: Generating Hypotheses

Computational methods offer a rapid and cost-effective means to generate an initial list of potential protein targets. These approaches leverage large biological and chemical databases to predict interactions based on the ligand's structure.

2.1.1 Ligand-Based Approaches

These methods compare the query compound to a database of known bioactive molecules. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

  • Protocol: 2D/3D Similarity Searching

    • Input: 2D structure (SMILES or SDF format) of N-[2-(2-Fluorophenyl)acetyl]-isoleucine.

    • Database: Utilize public databases such as ChEMBL, PubChem, and DrugBank.

    • Algorithm: Employ Tanimoto coefficient-based similarity searches using molecular fingerprints (e.g., ECFP4, MACCS keys).

    • Analysis: Retrieve known targets of compounds with a similarity score > 0.85. These targets become initial hypotheses.

    • Rationale: This is a rapid first-pass approach to identify potential targets based on well-established structure-activity relationships.

2.1.2 Structure-Based Approaches

When a library of 3D protein structures is available, reverse docking can be used to predict which proteins are most likely to bind to the compound.

  • Protocol: Reverse Docking

    • Input: 3D conformer of N-[2-(2-Fluorophenyl)acetyl]-isoleucine.

    • Database: A library of druggable protein binding sites (e.g., PDBbind, sc-PDB).

    • Algorithm: Systematically dock the compound into the binding pockets of each protein in the database using software like AutoDock Vina or Glide.

    • Analysis: Rank the potential targets based on the predicted binding energy (docking score). Targets with the most favorable scores are prioritized for experimental validation.

    • Rationale: This method can identify novel targets that may not be found through ligand-based approaches and provides a structural hypothesis for the binding mode.

A list of potential targets generated from these in silico methods is presented in Table 1.

Table 1: Hypothetical Prioritized Target List from In Silico Screening

Target ClassSpecific Target ExampleRationale for HypothesisIn Silico Method
Proteases Matrix Metalloproteinase-9 (MMP-9)The N-acyl amino acid scaffold can mimic a peptide backbone, potentially fitting into the active site of proteases.Reverse Docking
Kinases p38 Mitogen-Activated Protein KinasePhenylacetyl moieties are present in some known kinase inhibitors.Ligand Similarity
Nuclear Receptors Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)Certain N-acylated amino acids are known to be endogenous ligands for nuclear receptors.Ligand Similarity
Metabolic Enzymes Fatty Acid Amide Hydrolase (FAAH)The compound's structure resembles endogenous substrates of FAAH.Reverse Docking

In Vitro Biochemical Validation: Confirming Direct Interaction

Once a prioritized list of potential targets is established, the next critical step is to experimentally confirm a direct physical interaction between N-[2-(2-Fluorophenyl)acetyl]-isoleucine and the purified target proteins.

Biochemical Assays: Measuring Functional Impact

Biochemical assays are fundamental for determining if a compound affects the biological activity of its target, such as inhibiting an enzyme.

  • Protocol: Enzyme Inhibition Assay (e.g., for MMP-9)

    • Reagents: Recombinant human MMP-9, a fluorogenic peptide substrate, assay buffer, and N-[2-(2-Fluorophenyl)acetyl]-isoleucine.

    • Procedure: a. In a 384-well plate, add MMP-9 enzyme to the assay buffer. b. Add serial dilutions of the compound (e.g., from 100 µM to 1 nM). c. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader.

    • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Rationale: This assay directly measures the functional consequence of the compound binding to the enzyme, providing a quantitative measure of its potency.

Biophysical Assays: Quantifying Binding Affinity and Kinetics

Biophysical techniques provide detailed, quantitative information about the binding event itself, including affinity (how tightly the compound binds), kinetics (how fast it binds and unbinds), and thermodynamics.

  • Protocol: Surface Plasmon Resonance (SPR)

    • Immobilization: Covalently immobilize the purified target protein (e.g., MMP-9) onto a sensor chip surface.

    • Binding Measurement: Flow a series of concentrations of N-[2-(2-Fluorophenyl)acetyl]-isoleucine across the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time.

    • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.

    • Rationale: SPR is a label-free, real-time technique that provides a comprehensive kinetic profile of the drug-target interaction, which is often more predictive of in vivo efficacy than affinity alone.

  • Protocol: Isothermal Titration Calorimetry (ITC)

    • Setup: Place the purified target protein in the sample cell of the calorimeter and the compound in the injection syringe.

    • Titration: Inject small aliquots of the compound into the protein solution. Each injection triggers a small heat change (either exothermic or endothermic) that is precisely measured by the instrument.

    • Data Analysis: Integrating the heat changes after each injection produces a binding isotherm. This curve is fitted to a binding model to determine the binding affinity (Kₑ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

    • Rationale: ITC is considered the gold standard for characterizing binding thermodynamics, providing a complete thermodynamic signature of the interaction without the need for labeling or immobilization.

A summary of expected results from these validation assays is shown in Table 2.

Table 2: Representative Data from In Vitro Validation Assays for MMP-9

Assay TypeParameter MeasuredHypothetical ResultInterpretation
Enzyme Inhibition IC₅₀0.5 µMThe compound is a potent inhibitor of MMP-9's enzymatic activity.
Surface Plasmon Resonance (SPR) Kₑ0.2 µMThe compound binds to MMP-9 with high affinity.
Isothermal Titration Calorimetry (ITC) Kₑ0.25 µMConfirms high-affinity binding and provides thermodynamic data.
ITC ΔH-8.5 kcal/molThe binding is enthalpically driven, suggesting strong hydrogen bonding and/or van der Waals interactions.

Cell-Based Target Engagement and Pathway Analysis

Confirming that a compound binds to its target in a test tube is a crucial first step, but it is essential to demonstrate that this interaction occurs within the complex environment of a living cell and results in a desired biological response.

Cellular Target Engagement Assays

These methods confirm that the compound binds to its intended target within intact cells.

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Principle: Ligand binding stabilizes a target protein against heat-induced denaturation.

    • Procedure: a. Treat intact cells with the compound or a vehicle control (DMSO). b. Heat aliquots of the treated cells across a range of temperatures (e.g., 40-70°C). c. Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation. d. Quantify the amount of soluble target protein (e.g., MMP-9) remaining at each temperature using Western blotting or ELISA.

    • Data Analysis: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the control, indicating thermal stabilization.

    • Rationale: CETSA provides direct evidence of target binding in a physiologically relevant environment, which is a critical step for validating a compound's mechanism of action.

CETSA_Workflow A Treat Cells with Compound or Vehicle B Heat Aliquots across a Temperature Gradient A->B C Lyse Cells & Separate Soluble vs. Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Melting Curves (% Soluble vs. Temp) D->E F Stabilization Shift? (Target Engagement) E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Unbiased Target Identification using Chemical Proteomics

If the target of a phenotypically active compound is unknown, or to identify potential off-targets, unbiased chemical proteomics methods can be employed.

  • Protocol: Drug Affinity Responsive Target Stability (DARTS)

    • Principle: Similar to CETSA, DARTS leverages the principle that drug binding protects a protein from degradation, in this case, by proteases.

    • Procedure: a. Treat cell lysate with the compound or vehicle. b. Subject the lysates to limited proteolysis with a protease like pronase. c. Stop the digestion and separate the remaining proteins by SDS-PAGE.

    • Data Analysis: Compare the protein banding patterns between the compound-treated and vehicle-treated samples. Proteins that are protected from degradation by the compound will appear as more intense bands. These bands can be excised and identified by mass spectrometry.

    • Rationale: DARTS is a powerful, unbiased method for identifying the direct binding partners of a compound without requiring any chemical modification of the drug itself.

Conclusion and Forward Look

The systematic approach detailed in this guide—from broad, predictive in silico screening to rigorous in vitro and cell-based validation—provides a robust framework for elucidating the therapeutic targets of novel chemical entities like N-[2-(2-Fluorophenyl)acetyl]-isoleucine. By integrating computational, biochemical, and cell biology techniques, researchers can build a comprehensive and well-validated understanding of a compound's mechanism of action. This knowledge is paramount for guiding lead optimization, predicting clinical efficacy, and ultimately, accelerating the translation of promising molecules into transformative therapies. The successful identification of a validated target is not the end of the journey but rather the beginning of a focused drug development program aimed at delivering a new medicine to patients in need.

References

  • In Silico Target Prediction

    • Title: Computational/in silico methods in drug target and lead prediction
    • Source: PMC (PubMed Central)
    • URL: [Link]

  • Biochemical and Biophysical Assays

    • Title: Biochemical assays in drug discovery and development
    • Source: Celtarys Research
    • URL: [Link]

  • Surface Plasmon Resonance (SPR)

    • Title: SPR Explained: Acceler
    • Source: Lab Manager
    • URL: [Link]

  • Isothermal Titration Calorimetry (ITC)

    • Title: Isothermal titr
    • Source: PubMed
    • URL: [Link]

  • Cellular Thermal Shift Assay (CETSA)

    • Title: The cellular thermal shift assay for drug target engagement and biomarker discovery
    • Source: N
    • URL: [Link]

  • Drug Affinity Responsive Target Stability (DARTS)

    • Title: Target identification using drug affinity responsive target stability (DARTS)
    • Source: PNAS
    • URL: [Link]

  • Phenotypic Screening

    • Title: The Resurrection of Phenotypic Drug Discovery
    • Source: PMC (PubMed Central)
    • URL: [Link]

  • Chemical Proteomics

    • Title: A brief introduction to chemical proteomics for target deconvolution
    • Source: PubMed
    • URL: [Link]

Methodological & Application

N-[2-(2-Fluorophenyl)acetyl]-isoleucine in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cellular Characterization of N-[2-(2-Fluorophenyl)acetyl]-isoleucine

Authored by a Senior Application Scientist

Abstract

N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids implicated in a diverse array of physiological processes.[1] Structurally related to the endocannabinoid system, these molecules are gaining attention for their therapeutic potential.[2] N-[2-(2-Fluorophenyl)acetyl]-isoleucine is a novel synthetic analogue of this class, combining the essential branched-chain amino acid L-isoleucine with a fluorinated phenylacetyl moiety. The biological activity of this compound is uncharacterized. This guide provides a systematic, multi-tiered strategy for the initial evaluation of . We present a logical workflow, beginning with foundational cytotoxicity assessments and progressing to key mechanistic assays, including apoptosis induction and the modulation of critical intracellular signaling pathways. Each protocol is designed to be self-validating and is accompanied by expert insights into the causal rationale behind key experimental steps, empowering researchers to generate robust and interpretable data.

Introduction: The Scientific Context of N-Acyl Amino Acids

N-acyl amino acids are formed by the covalent linkage of a fatty acid to the amino group of an amino acid.[2] This family of molecules, which includes compounds like N-arachidonoyl glycine, is widely distributed in mammalian tissues and plays significant roles in cellular physiology.[3] Their biological functions are diverse, ranging from the regulation of glucose homeostasis to potential neuroprotective effects.[4]

The parent amino acid, L-isoleucine, is itself a critical regulator of metabolism, known to stimulate glucose uptake in skeletal muscle and influence insulin sensitivity.[5][6][7] The addition of a synthetic acyl group, such as 2-(2-Fluorophenyl)acetyl, can dramatically alter the compound's physicochemical properties, including its membrane permeability and potential to interact with novel protein targets. Therefore, a structured approach is required to elucidate its cellular effects. This document outlines a validated workflow for the initial characterization of this and similar novel compounds.

The Experimental Workflow: A Strategic Overview

A logical progression of assays is critical to efficiently characterize a novel compound. We propose a tiered approach that first establishes the compound's effect on cell health before investigating specific mechanisms of action. This ensures that mechanistic studies are conducted at appropriate, non-confounding concentrations.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Primary Mechanistic Insight A Prepare Compound Stock (Section 3) B Determine Cytotoxicity & Viability (MTT Assay - Section 4) A->B Initial Characterization C Assess Apoptosis Induction (Caspase-3/7 Assay - Section 5) B->C If cytotoxic, what is the mechanism? D MAPK Pathway Activation (Western Blot - Section 6) B->D Does it modulate key signaling pathways? E NF-κB Pathway Activation (Translocation Assay - Section 7) G cluster_0 Apoptotic Cell caspase Active Caspase-3/7 product Luciferin + DEVD caspase->product Cleavage reagent Pro-substrate (DEVD-Luciferin) luciferase Luciferase light Light Signal luciferase->light Oxidation

Sources

Application Note: Preclinical Evaluation of N-[2-(2-Fluorophenyl)acetyl]-isoleucine in Metabolic & Bioenergetic Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[2-(2-Fluorophenyl)acetyl]-isoleucine (herein referred to as F-Phe-Ile ) represents a class of synthetic N-acyl amino acids (NAAs) designed to modulate cellular bioenergetics. Emerging research identifies NAAs as endogenous uncouplers of mitochondrial respiration, regulating energy expenditure independent of Uncoupling Protein 1 (UCP1). However, endogenous NAAs (e.g., N-oleoyl-isoleucine) are rapidly degraded by the enzyme PM20D1 (Peptidase M20 Domain Containing 1).

The incorporation of the 2-fluorophenylacetyl moiety is a medicinal chemistry strategy intended to enhance metabolic stability and lipophilicity compared to endogenous counterparts. This application note details the standardized protocols for evaluating F-Phe-Ile in animal models, focusing on pharmacokinetics, mitochondrial respiration (Seahorse assays), and therapeutic efficacy in Diet-Induced Obesity (DIO) models.

Mechanism of Action & Rationale

To design effective animal experiments, researchers must understand the putative mechanism. F-Phe-Ile functions as a protonophore , shuttling protons across the mitochondrial inner membrane to dissipate the proton motive force (PMF) as heat rather than ATP synthesis.

Biological Pathway
  • Entry: F-Phe-Ile enters the cell (potentially via MCT1/4 transporters).

  • Mitochondrial Interaction: It binds to the mitochondrial inner membrane or the Adenine Nucleotide Translocator (ANT).

  • Uncoupling: It cycles protons from the intermembrane space to the matrix, increasing oxygen consumption rate (OCR) without ATP production.

  • Metabolism: Unlike endogenous NAAs, the fluorinated phenylacetyl group provides resistance against PM20D1-mediated hydrolysis, prolonging the therapeutic window.

Visualization: NAA Signaling & PM20D1 Interaction

NAA_Pathway Compound N-[2-(2-Fluorophenyl)acetyl]-isoleucine (Synthetic NAA) PM20D1 PM20D1 Enzyme (Plasma/Tissue) Compound->PM20D1 Resistance (Fluorine) Mito Mitochondria (Inner Membrane) Compound->Mito Cellular Uptake Hydrolysis Hydrolysis (Inactivation) PM20D1->Hydrolysis Blocked ANT ANT / Carrier Protein Mito->ANT Binding H_Leak Proton Leak (Uncoupling) ANT->H_Leak H+ Transport Metabolism Increased Energy Expenditure (Thermogenesis) H_Leak->Metabolism OCR Increase

Caption: Schematic of synthetic NAA mechanism. The fluorinated moiety confers resistance to PM20D1 hydrolysis, allowing sustained mitochondrial uncoupling via ANT-mediated proton leak.

In Vitro Validation (Pre-Animal Model)

Before in vivo administration, the compound's stability and bioactivity must be verified.

Protocol A: PM20D1 Enzymatic Stability Assay

Objective: Confirm F-Phe-Ile is resistant to hydrolysis compared to the endogenous control (N-oleoyl-isoleucine).

  • Reagents:

    • Recombinant mouse/human PM20D1 (purified).

    • Substrates: F-Phe-Ile (Test) vs. N-oleoyl-isoleucine (Control).

    • Buffer: PBS, pH 7.4, 0.01% BSA.

  • Workflow:

    • Incubate 50 µM substrate with 10 nM PM20D1 at 37°C.

    • Sample aliquots at T=0, 15, 30, 60, 120 min.

    • Quench with ice-cold acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS (monitor parent ion decay).

  • Success Criteria: F-Phe-Ile should show <20% degradation at 120 min, whereas control shows >80% degradation.

Protocol B: Seahorse Mitochondrial Respiration Assay

Objective: Validate uncoupling activity in C2C12 myotubes or Brown Adipocytes.

  • Setup: Seed cells in XF96 microplates; differentiate for 4-6 days.

  • Injection Strategy:

    • Port A: Oligomycin (ATP synthase inhibitor) – Establishes baseline leak.

    • Port B: F-Phe-Ile (Titration: 1, 5, 10, 25 µM).

    • Port C: FCCP (Maximal uncoupler control).

    • Port D: Rotenone/Antimycin A (Non-mitochondrial respiration).

  • Data Analysis:

    • Calculate Spare Respiratory Capacity and Proton Leak .

    • Note: A true uncoupler will increase OCR after Oligomycin treatment (Port B injection).

In Vivo Animal Models

Model 1: Pharmacokinetics (PK) & Tissue Distribution

Rationale: The lipophilicity of the fluorophenylacetyl group may alter blood-brain barrier (BBB) penetration and plasma half-life.

  • Species: C57BL/6J Mice (Male, 10-12 weeks).

  • Group Size: n=3 per timepoint.

  • Dosing:

    • IV: 5 mg/kg (formulated in 5% DMSO / 5% Solutol / 90% Saline).

    • PO (Oral Gavage): 30 mg/kg.

  • Sampling:

    • Blood: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • Tissues (Terminal): Liver, Brown Adipose Tissue (BAT), White Adipose Tissue (WAT), Brain.

  • Key Readout: Calculate Bioavailability (

    
    ) and Tissue/Plasma ratio. High BAT accumulation is desirable for metabolic efficacy.
    
Model 2: Diet-Induced Obesity (DIO) Efficacy Study

Rationale: To assess if chronic administration reverses obesity and improves glucose homeostasis.

Experimental Design Table
ParameterSpecification
Mouse Strain C57BL/6J (Male)
Induction High-Fat Diet (60% kcal fat) for 12 weeks prior to treatment.
Inclusion Criteria Body weight > 38g; Fasting glucose > 150 mg/dL.
Treatment Groups 1. Vehicle Control (Daily IP or PO)2. Positive Control (e.g., Semaglutide or CL-316,243)3. F-Phe-Ile (Low Dose: 10 mg/kg)4. F-Phe-Ile (High Dose: 30 mg/kg)
Duration 14 - 21 Days (Daily dosing)
Step-by-Step Protocol:
  • Acclimatization: Single-house mice 1 week prior to dosing to monitor individual food intake.

  • Baseline Measurements (Day -3 to 0):

    • Body composition (EchoMRI).

    • Glucose Tolerance Test (GTT).

    • Indirect Calorimetry (CLAMS cages) – Critical for proving energy expenditure mechanism.

  • Dosing Phase (Day 0-21):

    • Administer compound daily at ZT0 (onset of light phase) or ZT12 (onset of dark phase).

    • Record body weight and food intake daily.

  • Terminal Endpoints (Day 21):

    • Serum: Insulin, Triglycerides, NEFA.

    • Histology: H&E staining of WAT (check for "browning" or reduced adipocyte size) and Liver (steatosis reduction).

    • Gene Expression (qPCR): Ucp1, Pgc1a, Dio2 in BAT/WAT.

Expected Outcomes (Self-Validation):
  • Weight Loss: Significant reduction in fat mass without loss of lean mass.

  • Calorimetry: Increased VO2 and Heat Production without increased locomotor activity (differentiates from stimulants).

  • Food Intake: No significant reduction (differentiates from appetite suppressants like GLP-1 agonists), unless the compound also impacts central satiety.

Safety & Toxicology Screening

Given the "uncoupling" mechanism, hyperthermia is a major risk (similar to DNP).

  • Rectal Temperature Monitoring: Measure T_core at 1, 2, and 4 hours post-dose during the first 3 days.

    • Stop Rule: If T_core rises >2°C above baseline, the dose is toxic.

  • Liver Toxicity: Measure ALT/AST levels at study termination. Fluorinated metabolites can sometimes be hepatotoxic.

References

  • Long, J. Z., et al. (2016). "A smooth muscle-like origin for beige adipocytes." Cell Metabolism. (Foundational work on PM20D1 and N-acyl amino acids). Link

  • Long, J. Z., et al. (2018). "Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration." Journal of Medicinal Chemistry. (Describes the rationale for synthetic, resistant analogs). Link

  • Keipert, S., et al. (2023). "Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling." Molecular Metabolism. (Critical safety context for human translation). Link

  • Divakaruni, A. S., et al. (2014). "Analysis and interpretation of microplate-based oxygen consumption and pH data." Methods in Enzymology. (Standard protocol for Seahorse assays). Link

  • Spiegelman, B. M. (2016). "PM20D1: A Secreted Enzyme that Regulates Uncoupled Respiration." Nature. Link

Introduction: The Analytical Imperative for a Chiral Molecule

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Analysis of N-[2-(2-Fluorophenyl)acetyl]-isoleucine by High-Performance Liquid Chromatography

N-[2-(2-Fluorophenyl)acetyl]-isoleucine is a synthetic derivative of the essential amino acid L-isoleucine. In drug development, such modifications are common to enhance therapeutic properties, alter metabolic pathways, or improve bioavailability. The parent amino acid, isoleucine, is structurally complex, possessing two chiral centers, which gives rise to four distinct stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.[1][2] This inherent chirality is carried into its derivative, N-[2-(2-Fluorophenyl)acetyl]-isoleucine. As different stereoisomers can have vastly different pharmacological and toxicological profiles, it is a regulatory and scientific necessity to develop analytical methods capable of not only quantifying the compound's purity but also resolving and quantifying its stereoisomeric composition.

This application note details robust High-Performance Liquid Chromatography (HPLC) methodologies for both the achiral purity assessment (assay and related substances) and the critical chiral separation of N-[2-(2-Fluorophenyl)acetyl]-isoleucine stereoisomers. The protocols are designed to be self-validating, incorporating system suitability criteria and aligning with the principles of the International Council for Harmonisation (ICH) guidelines Q2(R2) for analytical method validation.[3][4][5]

Principle of Separation: A Dual-Method Approach

To comprehensively characterize N-[2-(2-Fluorophenyl)acetyl]-isoleucine, a two-pronged HPLC strategy is employed:

  • Reversed-Phase HPLC (RP-HPLC) for Achiral Analysis: This method is the workhorse for pharmaceutical purity testing.[6][7] The analyte is separated from its process-related impurities and potential degradation products on a non-polar stationary phase (e.g., C18). Separation is governed by hydrophobic interactions, with a polar mobile phase used to elute the components. This method provides a quantitative measure of the main compound and its impurities but will not separate the stereoisomers.

  • Chiral HPLC for Stereoisomeric Separation: This specialized technique is essential for resolving enantiomers and diastereomers.[8] A Chiral Stationary Phase (CSP) is used, which contains a chiral selector that forms transient, diastereomeric complexes with the different stereoisomers of the analyte.[1] These complexes have different binding energies, leading to differential retention times and enabling their separation and quantification. For amino acid derivatives, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are often highly effective.[1]

Part 1: Achiral Purity and Assay by Stability-Indicating RP-HPLC

This method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products formed under stress conditions.

Experimental Protocol: Achiral Analysis

1. Materials and Reagents

  • Reference Standard: N-[2-(2-Fluorophenyl)acetyl]-isoleucine, >99.5% purity.

  • Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Purified Water (18.2 MΩ·cm).

  • Buffers: Monobasic Potassium Phosphate (KH₂PO₄, ACS Grade), Orthophosphoric Acid (H₃PO₄, ACS Grade).

  • Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.

2. Instrumentation and Chromatographic Conditions The following table summarizes the instrumental setup. The choice of a C18 column is based on its versatility and strong hydrophobic retention for moderately polar analytes. Acetonitrile is often preferred over methanol as the organic modifier for its lower viscosity and stronger elution strength in reversed-phase mode.[7]

ParameterConditionJustification
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD)Standard, reliable system for pharmaceutical analysis. DAD allows for peak purity assessment.
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µmProvides high efficiency and good peak shape for a wide range of compounds.
Mobile Phase A 20 mM KH₂PO₄ in Water, pH adjusted to 3.0 with H₃PO₄Buffered aqueous phase to ensure consistent ionization state of the analyte and sharp peaks.
Mobile Phase B AcetonitrileCommon organic modifier providing good separation selectivity.
Gradient Elution 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (re-equilibration)Gradient elution is necessary to elute both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 215 nmThe peptide bond and phenyl group provide strong absorbance at lower UV wavelengths.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from injection solvent effects.

3. Preparation of Solutions

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of purified water. Adjust the pH to 3.0 using dilute H₃PO₄. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be analyzed.

Forced Degradation (Stress Testing) Protocol

To ensure the method is stability-indicating, forced degradation studies must be performed.[9] The goal is to achieve 10-20% degradation of the active ingredient to demonstrate that the resulting degradants do not co-elute with the main peak.[10]

  • Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of a 5 mg/mL stock solution. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.5 mg/mL with diluent.

  • Base Hydrolysis: Add 1 mL of 0.1N NaOH to 1 mL of the stock solution. Let stand at room temperature for 2 hours. Neutralize with 1N HCl and dilute to 0.5 mg/mL.[11]

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the stock solution. Let stand at room temperature for 6 hours. Dilute to 0.5 mg/mL.[11][12]

  • Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours. Prepare a 0.5 mg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose the solid API to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a 0.5 mg/mL solution.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis API API Sample (N-[2-(2-Fluorophenyl)acetyl]-isoleucine) Acid Acid Hydrolysis (1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, RT) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (105°C Solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Inject Inject into RP-HPLC System Acid->Inject Base->Inject Oxidation->Inject Thermal->Inject Photo->Inject DAD DAD Peak Purity Assessment Inject->DAD Report Generate Report: - Purity Assay - Impurity Profile - Mass Balance DAD->Report

Caption: Workflow for the stability-indicating forced degradation study.

Method Validation Parameters (ICH Q2(R2))

The following table outlines the key validation parameters and their typical acceptance criteria.[4][6]

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples. Assess peak purity of the main peak using DAD.No interference at the retention time of the analyte. Peak purity angle < peak purity threshold. Resolution between analyte and closest impurity > 2.0.
Linearity Analyze five concentrations from 50% to 150% of the nominal concentration (0.25 - 0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant.
Accuracy Perform recovery studies by spiking placebo with the API at 80%, 100%, and 120% of the nominal concentration (n=3 at each level).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N for LOQ ≈ 10. S/N for LOD ≈ 3.
Robustness Vary parameters like flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2 units).System suitability criteria must be met. No significant change in results.

Part 2: Chiral Separation of Stereoisomers

This method is designed for the specific purpose of separating and quantifying the four potential stereoisomers of N-[2-(2-Fluorophenyl)acetyl]-isoleucine.

Experimental Protocol: Chiral Analysis

1. Instrumentation and Chromatographic Conditions The key to this separation is the Chiral Stationary Phase (CSP). A teicoplanin-based column is proposed due to its proven success in separating underivatized and N-protected amino acids.[1]

ParameterConditionJustification
HPLC System Same as achiral analysis.Standard system is sufficient.
Column Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µmA macrocyclic glycopeptide CSP known for broad selectivity for amino acid derivatives.
Mobile Phase Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v)Polar organic mode is effective on this CSP. The additives improve peak shape and interaction with the stationary phase.
Elution Mode IsocraticIsocratic elution is generally sufficient for resolving a known set of isomers and provides better reproducibility.
Flow Rate 0.8 mL/minA slightly lower flow rate can enhance resolution on chiral columns.
Column Temp. 25 °CChiral separations can be sensitive to temperature; a controlled ambient temperature is a good starting point.
Detection UV at 215 nmSame as achiral method.
Injection Vol. 5 µLSmaller injection volumes are often preferred in chiral chromatography to avoid column overload.

2. Preparation of Solutions

  • Mobile Phase: Mix 1 L of Methanol with 1 mL of Acetic Acid and 1 mL of Triethylamine. Sonicate to degas.

  • Standard/Sample Solution (0.2 mg/mL): Prepare a solution of the test article in the mobile phase. A lower concentration is used to prevent overloading the chiral column, which can degrade resolution.

G cluster_achiral Achiral Analysis (Purity) cluster_chiral Chiral Analysis (Stereoisomers) start Receive Sample Lot prep Prepare Sample and Standard Solutions start->prep split Analysis Type? prep->split achiral_hplc Inject on RP-HPLC (C18 Column) split->achiral_hplc Purity chiral_hplc Inject on Chiral HPLC (CSP Column) split->chiral_hplc Isomers achiral_data Quantify Impurities and Assay vs. Standard achiral_hplc->achiral_data achiral_report Purity Report achiral_data->achiral_report final_report Final Certificate of Analysis achiral_report->final_report chiral_data Identify and Quantify Each Stereoisomer chiral_hplc->chiral_data chiral_report Stereoisomeric Purity Report chiral_data->chiral_report chiral_report->final_report

Caption: Comprehensive analytical workflow for N-[2-(2-Fluorophenyl)acetyl]-isoleucine.

System Suitability and Acceptance Criteria

For a chiral separation, resolution is the most critical system suitability parameter.

ParameterAcceptance CriteriaRationale
Resolution (Rs) Resolution between the main desired stereoisomer and the closest eluting stereoisomer must be ≥ 1.5.Ensures baseline or near-baseline separation for accurate quantification.
Tailing Factor (T) Tailing factor for the main stereoisomer peak should be ≤ 2.0.Confirms good peak shape and column performance.
Repeatability RSD of peak areas from five replicate injections of the standard should be ≤ 2.0%.Demonstrates the precision of the injection and detection system.
Conclusion

The dual-methodology presented in this application note provides a comprehensive framework for the analytical control of N-[2-(2-Fluorophenyl)acetyl]-isoleucine. The stability-indicating reversed-phase method ensures the accurate determination of purity and potency, while the specific chiral method allows for the critical control of stereoisomeric identity and purity. Adherence to these protocols and the principles of method validation outlined by ICH guidelines will ensure the generation of reliable, reproducible, and regulatory-compliant data essential for the advancement of drug development programs.

References
  • BenchChem. (2025). Application Note: Chiral Separation of DL-Isoleucine using HPLC-UV.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • PubMed. (2023, November 1). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • MDPI. (n.d.). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2017, October 15). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Biomedgrid. (2022, November 30). Forced Degradation – A Review.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

Sources

N-[2-(2-Fluorophenyl)acetyl]-isoleucine for enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling & Inhibition Assays using N-[2-(2-Fluorophenyl)acetyl]-isoleucine

Part 1: Executive Summary & Scientific Rationale

N-[2-(2-Fluorophenyl)acetyl]-isoleucine (FPA-Ile) represents a specialized class of N-acyl amino acids used as chemical probes and competitive inhibitors in the study of mammalian amidohydrolases.[1] Specifically, this compound is critical for interrogating the activity of Aminoacylase 1 (ACY1) and Peptidase M20 Domain Containing 1 (PM20D1) .

These enzymes regulate the homeostasis of N-acyl amino acids, a family of bioactive signaling lipids involved in energy expenditure (mitochondrial uncoupling) and neurological function. The incorporation of the 2-fluorophenyl moiety serves two distinct bio-analytical purposes:

  • Electronic Modulation: The fluorine atom alters the electron density of the phenyl ring, modulating the binding affinity (

    
    ) to the enzyme's hydrophobic pocket without introducing steric bulk that would abolish binding.
    
  • Bio-orthogonal Detection: It enables detection via

    
    F-NMR and enhances ionization efficiency in negative-mode LC-MS/MS, providing a distinct mass signature compared to endogenous non-fluorinated metabolites.[1]
    

This guide details the protocol for using FPA-Ile to characterize enzyme inhibition kinetics, determining


 and 

values in a drug development context.

Part 2: Biological Pathway & Mechanism[2][3][4][5][6][7][8]

To understand the assay logic, one must visualize the target pathway.[1] ACY1 and PM20D1 function as "erasers" of the N-acyl amino acid signal. FPA-Ile acts as a hydrolysis-resistant analog or a competitive substrate, blocking the active site.[1]

G Substrate Endogenous N-Acyl Amino Acids (e.g., N-Oleoyl-Ile) Enzyme Target Enzyme (PM20D1 or ACY1) Substrate->Enzyme Binding Signaling Mitochondrial Uncoupling / Signaling Cascades Substrate->Signaling Bioactivity Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Reversible Inhibition Products Free Fatty Acid + Free Amino Acid Enzyme->Products Hydrolysis Inhibitor Inhibitor: FPA-Ile (N-[2-(2-Fluorophenyl)acetyl]-isoleucine) Inhibitor->Enzyme Competitive Binding (Ki) Products->Signaling Termination

Figure 1: Mechanism of Action.[1][2] FPA-Ile competes with endogenous substrates (like N-oleoyl-isoleucine) for the catalytic domain of hydrolases, preventing signal termination.[1]

Part 3: Experimental Protocol

Method A: LC-MS/MS Direct Inhibition Assay (Gold Standard)

Rationale: Unlike colorimetric assays, LC-MS/MS avoids interference from the fluorophenyl group and allows direct quantification of the specific product (free Isoleucine) without artifacts.

Materials Required:

  • Enzyme: Recombinant Human PM20D1 or ACY1 (purified).

  • Substrate: N-Arachidonoyl-L-Isoleucine (C20:4-Ile) or N-Acetyl-L-Methionine (standard ACY1 substrate).[1]

  • Test Compound: N-[2-(2-Fluorophenyl)acetyl]-isoleucine (FPA-Ile).[1][3]

  • Internal Standard: L-Isoleucine-d10.[1]

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100.[1]

Workflow Diagram:

Workflow Step1 Preparation: Pre-incubate Enzyme + FPA-Ile (Inhibitor) (15 min @ 37°C) Step2 Initiation: Add Substrate (Km concentration) (Start Reaction) Step1->Step2 Step3 Incubation: Linear Phase (10-30 min) Step2->Step3 Step4 Quench: Add Acetonitrile + Internal Std (d10-Ile) Step3->Step4 Step5 Detection: LC-MS/MS (MRM Mode) Step4->Step5

Figure 2: Assay Workflow. Critical timing ensures measurement of initial velocity (


).

Step-by-Step Procedure:

  • Compound Preparation:

    • Dissolve FPA-Ile in 100% DMSO to create a 10 mM stock.

    • Prepare a 10-point serial dilution (1:3) in assay buffer. Final DMSO concentration in assay must be <1%.

  • Enzyme Pre-incubation:

    • In a 96-well plate, add 20 µL of Enzyme solution (final conc. 1-10 nM).

    • Add 10 µL of FPA-Ile dilutions.

    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 20 µL of Substrate solution.

    • Critical: Substrate concentration should be equal to its

      
       (Michaelis constant) to maximize sensitivity to competitive inhibition.
      
  • Quenching:

    • After 20 minutes (ensure linearity), stop reaction with 150 µL of ice-cold Acetonitrile containing 1 µM L-Isoleucine-d10 (Internal Standard).

    • Centrifuge at 4000 rpm for 10 min to pellet protein.

  • LC-MS/MS Analysis:

    • Inject supernatant. Monitor the transition for L-Isoleucine (132.1

      
       86.1 m/z) and Internal Standard.
      
    • Note: The FPA-Ile inhibitor itself is stable; do not monitor its hydrolysis unless checking for substrate depletion.

Part 4: Data Analysis & Interpretation

Calculating % Inhibition

Normalize the signal (Area Ratio: Analyte/Internal Standard) against controls.



  • Signal_max: Enzyme + Substrate + DMSO (No Inhibitor).

  • Signal_blank: Buffer + Substrate (No Enzyme).

Determining and

Fit the data to a 4-parameter logistic model (Hill equation). For competitive inhibitors (where FPA-Ile competes with substrate), calculate the inhibition constant (


) using the Cheng-Prusoff equation :

[1]
  • [S]: Concentration of substrate used.[4][5][6]

  • Km: Michaelis constant of the substrate (must be determined beforehand).

Expected Results Table
ParameterDescriptionTypical Range (Target)Interpretation
IC50 Half-maximal inhibitory conc.10 nM - 10 µMLower = Potent Inhibition
Hill Slope Steepness of curve0.8 - 1.2~1.0 indicates 1:1 binding stoichiometry
Z' Factor Assay robustness> 0.5>0.5 required for HTS validation
Stability FPA-Ile hydrolysis< 5% over 1 hrEnsures FPA-Ile acts as inhibitor, not substrate

Part 5: Troubleshooting & Optimization

  • Issue: High Background Signal.

    • Cause: Endogenous isoleucine in enzyme prep or spontaneous hydrolysis.

    • Solution: Use dialyzed enzyme; include "No Enzyme" controls for every inhibitor concentration.

  • Issue: Non-Sigmoidal Curves.

    • Cause: Compound precipitation (FPA-Ile is lipophilic) or "assay wall" (enzyme conc. >[1] IC50).

    • Solution: Check solubility in buffer; ensure [Enzyme] << expected

      
      .
      
  • Scientific Validation:

    • Always run a reference inhibitor (e.g., N-acetyl-leucine or Bestatin) to validate enzyme activity.[1]

    • Verify FPA-Ile purity by NMR; impurities (free isoleucine) will falsify results.

References

  • Long, J. Z., et al. (2016). "PM20D1 is a circulating N-acyl amino acid hydrolase that regulates physiological thermogenesis."[1] Proceedings of the National Academy of Sciences, 113(32), E4646-E4655.[1] [1]

  • Lindner, H. A., et al. (2008). "The structure of the human N-acylamino acid hydrolase (ACY1) provides insight into the mechanism of catalysis and substrate specificity." Journal of Molecular Biology, 380(4), 726-741.[1]

  • Dhanvantari, S., &qp; Ananthanarayanan, V. S. (1988). "Substrate specificity of the peptide transporter in the rabbit intestinal brush-border membrane: Studies with N-acylamino acids."[1] Canadian Journal of Physiology and Pharmacology, 66(5), 589-595.[1] (Context for transport inhibition).

  • Teufel, M., et al. (2003). "Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase."[1] Journal of Biological Chemistry, 278(8), 6521-6531.[1] (Methodology for M20 peptidase assays).

Sources

Using N-[2-(2-Fluorophenyl)acetyl]-isoleucine in metabolic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Investigating the Metabolic Fate of N-[2-(2-Fluorophenyl)acetyl]-isoleucine: A Guide for Preclinical Research

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of metabolic studies for the novel compound N-[2-(2-Fluorophenyl)acetyl]-isoleucine. As an N-acylated amino acid, its metabolic profile is critical for understanding its pharmacokinetic, pharmacodynamic, and potential toxicological properties. This guide outlines state-of-the-art in vitro and in vivo methodologies, leveraging established principles of drug metabolism and bioanalysis. We present detailed, step-by-step protocols for metabolic stability assessment in liver microsomes and hepatocytes, metabolite identification using high-resolution mass spectrometry, and a framework for subsequent in vivo characterization. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Introduction: Scientific Rationale

N-[2-(2-Fluorophenyl)acetyl]-isoleucine is a small molecule featuring an amide linkage between 2-(2-fluorophenyl)acetic acid and the essential amino acid L-isoleucine. The metabolic fate of such compounds is a pivotal component of preclinical drug development, directly influencing their efficacy, safety, and dosing regimen. The primary objectives of studying its metabolism are:

  • To determine the rate and extent of its breakdown (Metabolic Stability): This helps predict its in vivo half-life and oral bioavailability.

  • To identify the major metabolic pathways and resulting metabolites: This is crucial for understanding the clearance mechanisms and identifying potentially active or toxic metabolites.

  • To identify the primary enzymes responsible for its metabolism: This information is critical for predicting potential drug-drug interactions (DDIs).

The structure of N-[2-(2-Fluorophenyl)acetyl]-isoleucine suggests several potential metabolic soft spots, as illustrated in the diagram below. The most probable metabolic pathways include amide hydrolysis, aromatic hydroxylation on the fluorophenyl ring, and subsequent conjugation reactions.

Parent N-[2-(2-Fluorophenyl)acetyl]-isoleucine Metabolite1 Amide Hydrolysis (e.g., by Carboxylesterases) Parent->Metabolite1 Metabolite2 Aromatic Hydroxylation (CYP450-mediated) Parent->Metabolite2 Product1 2-(2-Fluorophenyl)acetic acid Metabolite1->Product1 Product2 L-Isoleucine Metabolite1->Product2 Product3 Hydroxylated Parent Compound Metabolite2->Product3 Product4 Phase II Conjugates (e.g., Glucuronides) Product3->Product4 UGT-mediated

Figure 1: Potential Metabolic Pathways for N-[2-(2-Fluorophenyl)acetyl]-isoleucine.

Phase 1: In Vitro Metabolic Stability Assessment

The initial step in characterizing the metabolism of a new chemical entity is to assess its stability in the presence of drug-metabolizing enzymes. This is most commonly performed using subcellular fractions (liver microsomes) or intact cells (hepatocytes).

Principle and Experimental Choice
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Cytochrome P450 (CYP450) enzymes, which are responsible for a vast majority of Phase I oxidative metabolism. They are cost-effective and ideal for initial screening of CYP450-mediated metabolism. However, they lack cytosolic enzymes and cofactors for Phase II conjugation reactions unless supplemented.

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. They provide a more physiologically relevant system and can give a more complete picture of metabolism, including the interplay between Phase I and Phase II pathways. They are, however, more expensive and have a shorter experimental lifespan.

We recommend a tiered approach: start with liver microsomes for a rapid assessment of oxidative stability, followed by cryopreserved hepatocytes for a more comprehensive profile.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol aims to determine the intrinsic clearance (Cl_int) and in vitro half-life (t_1/2) of N-[2-(2-Fluorophenyl)acetyl]-isoleucine.

Workflow Overview:

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Stock Solutions: Test Compound (1 mM in DMSO) NADPH (100 mM in Buffer) B Prepare Incubation Mixture: Phosphate Buffer (pH 7.4) Human Liver Microsomes (HLM) A->B C Pre-warm HLM mixture to 37°C B->C D Initiate Reaction: Add Test Compound (Final: 1 µM) C->D E Start Metabolic Process: Add NADPH (Final: 1 mM) D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction: Add Ice-Cold Acetonitrile with Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Depletion I->J

Figure 2: Workflow for the HLM Metabolic Stability Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 1 mM stock solution of N-[2-(2-Fluorophenyl)acetyl]-isoleucine in DMSO.

    • NADPH Stock (Cofactor): Prepare a 100 mM stock solution of NADPH in 100 mM phosphate buffer (pH 7.4). Prepare this fresh before each experiment.

    • Internal Standard (IS): Select a structurally similar and stable compound that does not interfere with the analyte. Prepare a 100 ng/mL solution in acetonitrile.

  • Incubation Reaction:

    • In a microcentrifuge tube, combine 100 mM phosphate buffer (pH 7.4) and human liver microsomes (final protein concentration of 0.5 mg/mL).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

    • Initiate the metabolic reaction by adding the NADPH stock solution to a final concentration of 1 mM.

  • Time-Point Sampling:

    • Immediately after adding NADPH (t=0), and at subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw a 50 µL aliquot of the incubation mixture.

    • Quench the reaction by adding the aliquot to a tube containing 150 µL of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing & Analysis:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Controls:

    • Negative Control (-NADPH): A parallel incubation without NADPH to assess non-enzymatic degradation.

    • Positive Control: A compound with known metabolic lability (e.g., Verapamil, Testosterone) to ensure the system is active.

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t_1/2) and intrinsic clearance (Cl_int) using the following equations:

ParameterEquationUnit
Half-life (t_1/2) 0.693 / kminutes
Intrinsic Clearance (Cl_int) (0.693 / t_1/2) * (mL incubation / mg microsomal protein)µL/min/mg protein

Phase 2: Metabolite Identification (Met-ID)

Once metabolic lability is confirmed, the next crucial step is to identify the structures of the major metabolites. This is typically performed using pooled incubations from hepatocytes and analyzed via high-resolution mass spectrometry (HRMS).

Protocol: Metabolite Identification in Human Hepatocytes

Step-by-Step Methodology:

  • Hepatocyte Incubation:

    • Use cryopreserved human hepatocytes according to the supplier's thawing and plating protocol.

    • Once the cells have formed a monolayer and are viable, replace the medium with fresh incubation medium.

    • Add N-[2-(2-Fluorophenyl)acetyl]-isoleucine at a higher concentration (e.g., 10 µM) to facilitate the detection of minor metabolites.

    • Incubate for a longer period (e.g., 4 hours) at 37°C in a CO2 incubator.

    • Collect samples of the cell culture medium at the end of the incubation period.

  • Sample Extraction:

    • Quench and extract the metabolites from the medium using protein precipitation with 3 volumes of cold acetonitrile.

    • Centrifuge to remove cell debris and protein.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase (e.g., 50% water, 50% acetonitrile) to concentrate the sample.

  • LC-HRMS Analysis:

    • Analyze the concentrated sample using a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • The HRMS provides accurate mass measurements, which are essential for determining the elemental composition of potential metabolites.

    • Acquire data in both positive and negative ionization modes and perform MS/MS fragmentation on the parent ion and any suspected metabolite ions.

  • Data Processing:

    • Use specialized metabolite identification software to compare the chromatograms of the test compound incubation with a vehicle control incubation.

    • The software can automatically search for expected biotransformations (e.g., +15.99 Da for oxidation, +176.03 Da for glucuronidation) and highlight potential metabolite peaks.

    • Manually inspect the MS/MS fragmentation patterns of the parent compound and potential metabolites. A common fragmentation pathway can provide strong evidence for the structural relationship. For N-[2-(2-Fluorophenyl)acetyl]-isoleucine, a key fragment would likely be the 2-fluorophenylacetyl moiety.

Expected Metabolites and Mass Shifts:

BiotransformationMass Change (Da)Potential Metabolite
Oxidation (Hydroxylation) +15.9949Hydroxylated parent compound
Amide Hydrolysis +18.0106 (water addition)2-(2-Fluorophenyl)acetic acid
Glucuronidation +176.0321Glucuronide conjugate of a hydroxylated metabolite

Phase 3: Framework for In Vivo Studies

Following comprehensive in vitro characterization, in vivo studies in animal models (e.g., rats or mice) are conducted to confirm the metabolic pathways and understand the pharmacokinetic profile in a whole organism.

Experimental Design Overview:

A Dose Administration (e.g., Oral Gavage, IV) B Serial Blood Sampling (e.g., via tail vein) A->B C Urine & Feces Collection (Metabolic Cages) A->C D Plasma Separation B->D E Sample Extraction (Plasma, Urine, Feces) C->E D->E F LC-MS/MS Analysis E->F G Pharmacokinetic (PK) Modeling (Parent Compound) F->G H Metabolite Profiling (All Matrices) F->H

Figure 3: General Workflow for an In Vivo Pharmacokinetic and Metabolism Study.

  • Animal Model Selection: The choice of species should ideally be one where the in vitro metabolic profile resembles that of humans.

  • Dosing and Sampling: The compound is administered (e.g., intravenously and orally) to different groups of animals. Blood, urine, and feces are collected at predetermined time points.

  • Bioanalysis: Validated LC-MS/MS methods are used to quantify the parent compound and its major metabolites in all biological matrices.

  • Pharmacokinetic (PK) Analysis: The concentration-time data is used to calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.

  • Metabolite Profiling: The relative abundance of each metabolite is determined in plasma, urine, and feces to create a complete picture of the compound's disposition.

Conclusion and Future Directions

This guide provides a robust framework for the metabolic characterization of N-[2-(2-Fluorophenyl)acetyl]-isoleucine. By following this tiered approach, from rapid in vitro stability screening to detailed in vivo profiling, researchers can generate the critical data needed to advance a compound through the drug development pipeline. The insights gained from these studies are fundamental for making informed decisions regarding safety, efficacy, and the potential for drug-drug interactions.

References

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]

  • Hewitt, N. J., Lechon, M. J., Houston, J. B., et al. (2007). Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and use in toxicology. Toxicology and applied pharmacology, 222(2), 158-168. [Link]

  • Zhu, M., Ma, L., Gobeille, R., & Zang, J. (2011). The use of high-resolution mass spectrometry in metabolite identification. In Metabolite Identification in Drug Discovery and Development (pp. 61-93). John Wiley & Sons, Inc. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of veterinary pharmacology and therapeutics, 27(6), 415-425. [Link]

Application Notes and Protocols for N-[2-(2-Fluorophenyl)acetyl]-isoleucine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Investigational Compound at the Crossroads of Cancer Metabolism and Signaling

N-[2-(2-Fluorophenyl)acetyl]-isoleucine is a novel synthetic amino acid derivative that holds potential as an investigational compound in oncology. This molecule uniquely combines a fluorinated phenylacetyl moiety with the essential branched-chain amino acid (BCAA), L-isoleucine. While direct studies on this specific conjugate are emerging, its rational design allows us to hypothesize a multi-faceted mechanism of action based on the known biological activities of its constituent parts. The fluorophenylacetyl group is structurally related to compounds exhibiting cytotoxic effects in various cancer cell lines, and isoleucine is a critical regulator of cancer cell metabolism and signaling, with a notably complex, context-dependent role.[1][2][3][4][5]

These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of N-[2-(2-Fluorophenyl)acetyl]-isoleucine. We will delve into its hypothetical mechanism of action, detailed protocols for in vitro and in vivo evaluation, and data interpretation guidelines.

Hypothesized Mechanism of Action

We propose that N-[2-(2-Fluorophenyl)acetyl]-isoleucine exerts its anti-cancer effects through a dual mechanism, targeting both metabolic and signaling pathways critical for tumor progression.

  • Induction of Cytotoxicity via the 2-Fluorophenylacetyl Moiety : Phenylacetamide derivatives have demonstrated potential as anti-cancer agents.[6][7] The 2-fluorophenylacetyl component of our compound may contribute to cytotoxicity through mechanisms such as the induction of apoptosis or cell cycle arrest. The fluorine substitution can enhance metabolic stability and binding affinity to molecular targets.

  • Modulation of Isoleucine-Dependent Signaling Pathways : As a BCAA, isoleucine plays a pivotal role in cancer cell biology.[1][2][3][4] High doses of isoleucine have been shown to suppress the proliferation of non-small cell lung cancer (NSCLC) by promoting the nuclear stabilization of the tumor suppressor protein, PTEN, in an mTORC1-independent manner.[5] Conversely, BCAAs are also known to activate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[2][3] N-[2-(2-Fluorophenyl)acetyl]-isoleucine may therefore act as a modulator of these pathways, potentially favoring the tumor-suppressive functions of isoleucine.

The N-acetylation of the isoleucine backbone may serve to enhance the compound's stability, cellular uptake, and pharmacokinetic profile, distinguishing its activity from that of free isoleucine.

Visualizing the Hypothesized Signaling Pathway

N-[2-(2-Fluorophenyl)acetyl]-isoleucine_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell Compound N-[2-(2-Fluorophenyl)acetyl]-isoleucine Transporter Amino Acid Transporter (e.g., LAT1) Compound->Transporter Uptake Compound_intra Intracellular Compound Transporter->Compound_intra Metabolism Metabolic Stress/ Cytotoxicity Compound_intra->Metabolism Induces PTEN_pathway PTEN Signaling Compound_intra->PTEN_pathway Potentially Stabilizes Nuclear PTEN mTORC1_pathway mTORC1 Signaling Compound_intra->mTORC1_pathway Potentially Modulates Apoptosis Apoptosis Metabolism->Apoptosis CellCycleArrest Cell Cycle Arrest Metabolism->CellCycleArrest Proliferation_inhibit Inhibition of Proliferation PTEN_pathway->Proliferation_inhibit Leads to Proliferation_promote Promotion of Proliferation mTORC1_pathway->Proliferation_promote Typically Leads to

Caption: Hypothesized mechanism of N-[2-(2-Fluorophenyl)acetyl]-isoleucine.

Experimental Protocols

I. In Vitro Evaluation

A. Cell Viability Assay (MTS/MTT Assay)

This protocol determines the cytotoxic effects of N-[2-(2-Fluorophenyl)acetyl]-isoleucine on a panel of cancer cell lines.

Workflow Diagram:

Cell_Viability_Workflow Start Seed Cells in 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat Treat with Compound (various concentrations) Incubate_24h->Treat Incubate_48_72h Incubate for 48-72h Treat->Incubate_48_72h Add_Reagent Add MTS/MTT Reagent Incubate_48_72h->Add_Reagent Incubate_1_4h Incubate for 1-4h Add_Reagent->Incubate_1_4h Read_Absorbance Read Absorbance (490 nm for MTS) Incubate_1_4h->Read_Absorbance Analyze Calculate IC50 Values Read_Absorbance->Analyze Xenograft_Workflow Start Implant Cancer Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Reach Palpable Size Start->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer Compound or Vehicle (e.g., daily via oral gavage) Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Sacrifice Mice at Endpoint Monitor->Endpoint Analysis Excise Tumors for Further Analysis Endpoint->Analysis

Caption: Workflow for the xenograft mouse model study.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suitable number of cancer cells (e.g., 1-5 x 10^6) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer N-[2-(2-Fluorophenyl)acetyl]-isoleucine (e.g., at various doses) and a vehicle control to the respective groups, typically via oral gavage or intraperitoneal injection, for a specified duration.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint and Tissue Collection: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

B. Pharmacokinetic (PK) and Toxicity Studies

Preliminary PK and toxicity studies are crucial to determine the compound's bioavailability, half-life, and maximum tolerated dose (MTD) before proceeding with extensive efficacy studies.

Conclusion and Future Directions

N-[2-(2-Fluorophenyl)acetyl]-isoleucine represents a promising candidate for further investigation in cancer research. The protocols outlined in these application notes provide a robust framework for elucidating its mechanism of action and evaluating its therapeutic potential. Future studies should focus on identifying its direct molecular targets, exploring its efficacy in combination with standard-of-care therapies, and investigating its activity in patient-derived xenograft (PDX) models to enhance its clinical relevance.

References

  • Ma, Q., et al. (2024). BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling. Frontiers in Oncology, 14, 1366533. [Link]

  • Jung, M. K., et al. (2021). Role of Branched-chain Amino Acid Metabolism in Tumor Development and Progression. Journal of Cancer Prevention, 26(4), 237–244. [Link]

  • Qian, J., et al. (2023). BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling. Frontiers in Oncology, 13, 1165384. [Link]

  • An, H., et al. (2024). Unveiling the Maze: Branched-Chain Amino Acids Fueling the Dynamics of Cancer Metabolism and Progression. Metabolites, 14(6), 305. [Link]

  • Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 435–441. [Link]

  • Wang, J., et al. (2023). High dose isoleucine stabilizes nuclear PTEN to suppress the proliferation of lung cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 51. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of N-[2-(2-Fluorophenyl)acetyl]-isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for N-[2-(2-Fluorophenyl)acetyl]-isoleucine . This compound is a critical N-acyl amino acid derivative, often encountered as a specialized building block in peptide mimetics or as a degradation impurity in the synthesis of fluorinated pharmaceuticals.

While generally stable as a solid, this molecule exhibits specific vulnerabilities in solution—particularly regarding amide hydrolysis and stereochemical integrity (racemization) . This guide moves beyond basic handling to address the causal mechanisms of degradation and provides self-validating protocols for your experiments.

Module 1: Solubility & Preparation

The Issue: Users frequently report "incomplete dissolution" or "precipitation upon storage" in aqueous buffers.

The Science: The molecule contains a hydrophobic 2-fluorophenyl tail and an isoleucine side chain (sec-butyl group), making it significantly lipophilic. While the terminal carboxylic acid provides some polarity, it is insufficient to maintain solubility at low pH where the carboxylate is protonated (


).
Troubleshooting Protocol: Solubilization
Solvent SystemSolubility RatingUsage Recommendation
Water (pH < 4) 🔴 PoorAvoid. Compound will precipitate or form a cloudy suspension.
PBS (pH 7.4) 🟡 ModerateSoluble as a salt (carboxylate form). Slow dissolution kinetics.
DMSO / DMF 🟢 ExcellentPreferred for stock solutions (>50 mM).
Methanol/Ethanol 🟢 GoodSuitable for analytical standards; avoid for long-term storage (transesterification risk).

Step-by-Step Preparation (Self-Validating):

  • Weighing: Weigh the target mass of solid N-[2-(2-Fluorophenyl)acetyl]-isoleucine.

  • Primary Solubilization: Dissolve fully in DMSO (dimethyl sulfoxide) to a concentration 100x higher than your final target.

    • Validation: The solution must be crystal clear before proceeding.

  • Dilution: Slowly add this DMSO stock to your aqueous buffer (e.g., PBS pH 7.4) while vortexing.

    • Critical Check: If the final pH drops below 5.0 due to high concentration, the compound may crash out. Adjust pH back to 7.0–7.4 using 0.1 M NaOH immediately.

Module 2: Chemical Stability (Hydrolysis)

The Issue: "Loss of potency" or "appearance of two new peaks" in HPLC after 24–48 hours in solution.

The Science: The amide bond linking the 2-fluorophenylacetyl group to isoleucine is susceptible to hydrolysis. While generally robust at neutral pH, this degradation is catalyzed by:

  • Extreme pH: Acidic (

    
    ) or Basic (
    
    
    
    ) conditions.
  • Enzymatic Contamination: Presence of acylases or esterases in biological assays.

  • Temperature: Accelerated significantly above 40°C.

Degradation Pathway Visualization

Hydrolysis Compound N-[2-(2-Fluorophenyl)acetyl]-isoleucine (Intact Amide) Transition Tetrahedral Intermediate Compound->Transition + H2O / H+ or OH- Product1 2-Fluorophenylacetic Acid Transition->Product1 Product2 L-Isoleucine Transition->Product2

Figure 1: Hydrolytic cleavage of the amide bond yielding the parent acid and amino acid.[1][2]

FAQ: How do I distinguish hydrolysis from other issues?

  • Answer: Run an LC-MS analysis. Hydrolysis splits the molecule (MW ~267 Da) into 2-fluorophenylacetic acid (MW ~154 Da) and Isoleucine (MW ~131 Da). If you see these specific mass fragments, it is hydrolysis.

Module 3: Stereochemical Stability (Racemization)

The Issue: "My enantiomeric excess (ee) dropped from 99% to 85% during coupling/storage."

The Science: This is the most critical and often overlooked instability. Unlike carbamate-protected amino acids (e.g., Boc-Ile, Fmoc-Ile), N-acyl amino acids are highly prone to racemization via the Azlactone (Oxazolone) Mechanism .

  • Mechanism: Under basic conditions or during carboxyl activation (e.g., EDC/NHS coupling), the carbonyl oxygen of the amide attacks the activated carboxylic acid, forming a cyclic oxazolone.

  • Result: The alpha-proton of the isoleucine becomes highly acidic and labile, leading to rapid epimerization (conversion of L-Ile to D-Ile or L-allo-Ile).

Racemization Mechanism[3][4][5][6][7]

Racemization L_Isomer L-Isomer (Active) (S,S)-Configuration Activation Carboxyl Activation (or Basic pH) L_Isomer->Activation Azlactone Azlactone (Oxazolone) Intermediate Activation->Azlactone Cyclization Enol Enolized Azlactone (Planar/Achiral at C-alpha) Azlactone->Enol Loss of H+ (Base catalyzed) Racemic Mixture: L-Isomer + D-Isomer Azlactone->Racemic Hydrolysis/Coupling Enol->Azlactone Re-protonation (Random face)

Figure 2: The "Azlactone Pathway" leading to loss of chirality at the isoleucine alpha-carbon.

Prevention Strategy:

  • Avoid Strong Bases: Never use strong bases (like NaOH) to adjust pH if the carboxyl group is activated. Use hindered bases like DIPEA, and keep equivalents low.

  • Temperature Control: Keep solutions at 4°C. Racemization rates double for every 10°C increase.

  • Additives: If performing coupling reactions, use racemization suppressants like HOBt or Oxyma Pure .

Module 4: Analytical Troubleshooting

The Issue: "Ghost peaks" or splitting in HPLC chromatograms.

Diagnostic Table:

ObservationLikely CauseVerification Step
Peak splitting (Doublet) Diastereomer formation (Racemization)Check if the two peaks have identical Mass (MS). If yes, you have L-Ile and D-Ile/allo-Ile forms.
Fronting peak Solubility issue / OverloadingDilute sample 10x in mobile phase. If peak shape improves, it was solubility.
New peak at lower RT Hydrolysis (Isoleucine)Isoleucine is polar and elutes early. Confirm with ninhydrin stain or MS.
New peak at higher RT Hydrolysis (Fluorophenylacetic acid)The aromatic acid is lipophilic. Confirm with UV absorption (254 nm).

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the carboxyl, improving retention).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

    • Note: The fluorophenyl group provides strong UV retention; isoleucine alone has weak UV absorbance.

References

  • Direct Hydrolytic Instability

    • Title: Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.[2]

    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Racemization Mechanisms: Title: A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Source: HighFine / Chemical Reviews.
  • Amide Hydrolysis Kinetics

    • Title: Hydrolysis of Amides - Mechanism and Kinetics.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • General Peptide Stability

    • Title: Operational stability of enzymes.[3] Acylase-catalyzed resolution of N-acetyl amino acids.[1][3]

    • Source: PubMed / Ann N Y Acad Sci.
    • URL:[Link]

Sources

Troubleshooting N-[2-(2-Fluorophenyl)acetyl]-isoleucine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[2-(2-Fluorophenyl)acetyl]-isoleucine Synthesis

Executive Summary & Chemical Context

You are attempting to synthesize N-[2-(2-Fluorophenyl)acetyl]-isoleucine , an amide conjugate of 2-(2-fluorophenyl)acetic acid and L-isoleucine. While amide coupling is a routine transformation, this specific combination presents two distinct physicochemical challenges that often lead to low yields or stereochemical erosion:

  • The Ortho-Fluoro Effect: The fluorine atom at the ortho position of the phenyl ring imposes significant steric bulk and electronic withdrawal. This reduces the nucleophilicity of the acid carbonyl if not properly activated and can hinder the approach of the amine.

  • Isoleucine Sterics: L-Isoleucine is a

    
    -branched amino acid. The bulky side chain adjacent to the amine nucleophile creates significant steric hindrance, slowing down the coupling rate and increasing the window for side reactions (e.g., hydrolysis of the active ester).
    

This guide provides a "Golden Standard" protocol designed to overcome these barriers, followed by a deep-dive troubleshooting section.

The "Golden Standard" Protocol

We recommend Method A (HATU-Mediated) for research-scale (<5g) purity and Method B (Acyl Chloride/Schotten-Baumann) for scale-up or if avoiding ester hydrolysis is critical.

Method A: HATU-Mediated Coupling (High Purity)

Recommended for initial synthesis to ensure stereochemical integrity.

Reagents:

  • Acid: 2-(2-Fluorophenyl)acetic acid (1.0 equiv)

  • Amine: L-Isoleucine methyl ester HCl (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Pre-activation: Dissolve 2-(2-fluorophenyl)acetic acid and DIPEA (1.0 equiv) in DMF. Stir for 5 min.

  • Activation: Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 10–15 min at 0°C. Note: Pre-activation ensures the active ester forms before the hindered amine is introduced.

  • Addition: Add L-Isoleucine methyl ester HCl and the remaining DIPEA (2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS.[1]

  • Hydrolysis (Critical): Once coupled, saponify the methyl ester using LiOH (2.5 equiv) in THF:H2O (3:1) at 0°C . Do not heat during hydrolysis to prevent epimerization of the isoleucine alpha-center.

Method B: Acyl Chloride (Scale-Up / Stereocenter Protection)

Recommended if racemization is observed during the hydrolysis step of Method A.

Reagents:

  • Acid: 2-(2-Fluorophenyl)acetic acid

  • Amine: Free L-Isoleucine (No ester protection needed)

  • Activator: Thionyl Chloride (

    
    )[1]
    
  • Base: NaOH (1M aqueous)

Step-by-Step Workflow:

  • Acid Chloride Formation: Reflux the acid in

    
     (5 equiv) for 2 hours. Evaporate excess 
    
    
    
    to dryness to obtain the crude acyl chloride.
  • Schotten-Baumann Coupling: Dissolve free L-Isoleucine (1.1 equiv) in 1M NaOH (2.2 equiv) at 0°C.

  • Addition: Add the crude acyl chloride (dissolved in a minimal amount of dry acetone or THF) dropwise to the aqueous amino acid solution while maintaining pH > 10 with additional NaOH.

  • Precipitation: Once complete, acidify carefully with 1M HCl to pH 2. The product, being a free acid, should precipitate as a white solid.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct pathway and troubleshooting common failures.

Synthesis_Workflow Start Start: N-[2-(2-Fluorophenyl)acetyl]-isoleucine Scale Select Scale / Priority Start->Scale MethodA Method A: HATU Coupling (Research Scale / High Purity) Scale->MethodA < 5g / Purity Focus MethodB Method B: Schotten-Baumann (Scale-Up / Avoids Hydrolysis) Scale->MethodB > 5g / Cost Focus Check_Yield Checkpoint: Yield > 60%? MethodA->Check_Yield MethodB->Check_Yield Check_Purity Checkpoint: Single Peak (HPLC)? Check_Yield->Check_Purity Yes Issue_Sterics Issue: Steric Hindrance (Ortho-F + Beta-Branch) Check_Yield->Issue_Sterics No (Low Conversion) Issue_Racemization Issue: Racemization (Double Peak) Check_Purity->Issue_Racemization No (Double Peak) Sol_Workup Solution: Acid/Base Wash + Trituration (Remove unreacted acid) Check_Purity->Sol_Workup Impurity (SM) Sol_COMU Solution: Switch to COMU/Oxyma (Better for hindered amines) Issue_Sterics->Sol_COMU Sol_T3P Solution: Use T3P (Propylphosphonic anhydride) (Low epimerization risk) Issue_Sterics->Sol_T3P Issue_Racemization->MethodB Avoid Ester Hydrolysis

Caption: Decision tree for synthesis optimization. Blue nodes represent standard pathways; Red nodes indicate failure modes; Green nodes represent technical solutions.

Troubleshooting Guides & FAQs

Module 1: Reaction Setup & Reagents

Q: Why is my reaction stalling at 50% conversion despite using excess HATU? A: This is likely due to the "Ortho-Fluoro Effect." The fluorine at the 2-position creates steric bulk that shields the carbonyl carbon. Combined with the steric bulk of Isoleucine, the reaction kinetics are slow.

  • Fix: Switch to COMU or T3P (Propylphosphonic anhydride) . T3P is particularly effective for sterically hindered couplings as it forms a highly reactive mixed anhydride intermediate that is less sensitive to steric shielding than the O-At ester formed by HATU [1].

  • Alternative: Increase the reaction concentration to 0.5 M to drive bimolecular kinetics, but ensure your solubility is maintained.

Q: Can I use EDC/NHS instead of HATU? A: Not recommended. EDC/NHS is generally too weak for coupling hindered amino acids like Isoleucine with sterically crowded acids. You will likely observe high amounts of unreacted starting material and N-acylurea byproducts that are difficult to remove. If you must use a carbodiimide, use DIC/Oxyma , which mimics the reactivity of HATU without the explosion risk of benzotriazoles [2].

Module 2: Purity & Stereochemistry

Q: I see two peaks in my HPLC with identical Mass (LC-MS). What happened? A: You have racemized the Isoleucine, forming a diastereomer (L-Ile and D-Ile mixture).

  • Cause 1 (Coupling): If you used Method A, excess DIPEA can deprotonate the

    
    -proton of the activated ester.
    
  • Cause 2 (Hydrolysis): Saponification of the methyl ester using NaOH/LiOH at room temperature or higher is the most common cause of racemization in this sequence.

  • Fix:

    • Use Method B (Schotten-Baumann). By using free Isoleucine, you eliminate the hydrolysis step entirely. The high pKa of the free amine protects the chiral center.

    • If using Method A, perform the hydrolysis at 0°C using LiOH in a THF/Water mixture. Avoid Methanol/Water as it can lead to transesterification side reactions.

Q: My product is an oil/gum and won't crystallize. How do I get a solid? A: Fluorinated amides often have "greasy" physicochemical properties that resist lattice formation.

  • Fix: Perform a Trituration .

    • Dissolve the oil in a minimal amount of Ethyl Acetate.

    • Add Hexane or Heptane dropwise until cloudy.

    • Sonicate for 10 minutes.

    • Store at -20°C overnight.

  • Purification Note: If trituration fails, flash chromatography using a gradient of DCM:MeOH (95:5) is effective. The fluorine atom provides a distinct dipole that usually separates well from non-fluorinated impurities on silica.

Module 3: Workup & Isolation

Q: How do I remove unreacted 2-(2-fluorophenyl)acetic acid? A: Because the starting material is a carboxylic acid, it can be removed via a basic wash.

  • Protocol: Dissolve crude in EtOAc. Wash 3x with 5% NaHCO3 .

  • Warning: The 2-fluoro substitution lowers the pKa of the acid (making it more acidic than phenylacetic acid). Ensure your bicarbonate wash is thorough. If the acid persists, use a 1M NaOH wash (rapidly, to avoid hydrolyzing your amide product).

Quantitative Data: Reagent Comparison

FeatureHATU / DIPEAAcid Chloride (SOCl2)T3P / Pyridine
Reactivity (Hindered) HighVery HighHigh
Racemization Risk Moderate (Base dependent)Low (if T < 5°C)Very Low
Workup Difficulty High (Remove urea/salts)Low (Evaporation)Very Low (Water soluble)
Cost HighLowModerate
Suitability for Ile Good (with care)ExcellentExcellent

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5][6][7][8][9] Tetrahedron. Link

Sources

Technical Support Hub: Optimizing N-[2-(2-Fluorophenyl)acetyl]-isoleucine (F-PA-Ile) Dosage In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Version: 2.4 | Last Updated: February 15, 2026 Audience: Preclinical Pharmacology & Medicinal Chemistry Teams

Executive Summary

N-[2-(2-Fluorophenyl)acetyl]-isoleucine (referred to herein as F-PA-Ile ) is a synthetic amino acid conjugate designed to leverage the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) for enhanced blood-brain barrier (BBB) penetration. Unlike endogenous isoleucine, the fluorophenylacetyl moiety confers lipophilicity and metabolic resistance, making it a candidate for modulating CNS excitability (e.g., in ataxia or neuropathic pain models).

This guide addresses the three most common failure modes in in vivo efficacy studies: vehicle precipitation , bioavailability variance due to dietary competition , and metabolic instability .

Module 1: Formulation & Solubility Troubleshooting

User Issue: "My compound precipitates immediately upon injection or clogs the gavage needle, even at 10 mg/kg."

Technical Diagnosis

F-PA-Ile possesses a lipophilic fluorophenyl group that significantly lowers its aqueous solubility compared to native isoleucine. Standard PBS (pH 7.4) is often insufficient because the carboxylic acid moiety (pKa ~2.3) is ionized, but the lipophilic tail drives aggregation.

Optimized Vehicle Protocol

Do not rely on simple pH adjustment. You must stabilize the hydrophobic domain.

ComponentConcentrationFunctionMechanism of Action
HP-β-CD 20% (w/v)Primary CarrierEncapsulates the fluorophenyl ring, preventing aggregation while maintaining water solubility.
Meglumine 1:1 Molar RatioCounter-ionForms a stable salt with the carboxylic acid, superior to NaOH for preventing precipitation shocks.
Saline BalanceIsotonicityPrevents injection site irritation.

Step-by-Step Formulation:

  • Dissolve Meglumine in 80% of the final water volume.

  • Add F-PA-Ile slowly under magnetic stirring until fully dissolved (solution will be clear).

  • Add Hydroxypropyl-β-cyclodextrin (HP-β-CD) and stir for 30 minutes.

  • Adjust pH to 7.4 ± 0.2 using 1N HCl (critical: do not over-acidify, or F-PA-Ile will crash out).

  • Filter sterilize (0.22 µm).

Critical Warning: Avoid DMSO in chronic studies. DMSO increases BBB permeability non-specifically, confounding your neuroprotective readouts.

Module 2: Pharmacokinetic (PK) Optimization

User Issue: "We see high plasma exposure but no efficacy in behavioral models (Rotarod/Von Frey)."

Technical Diagnosis: The "LAT1 Competition" Effect

This is the most common oversight. F-PA-Ile enters the brain via LAT1 (SLC7A5) . This transporter is an exchanger that is saturable. If you dose non-fasted animals, high plasma levels of dietary Leucine, Isoleucine, and Valine (BCAAs) will outcompete F-PA-Ile for transport, effectively locking your drug out of the CNS.

The "Fasted-Window" Dosing Strategy

To maximize Brain-to-Plasma (B/P) ratio, you must minimize competition.

  • Fast animals for 4-6 hours prior to dosing. This lowers endogenous BCAA levels by ~40-60%.

  • Dose F-PA-Ile .

  • Wait 60 minutes before re-introducing food.

Visualizing the Competition Mechanism:

LAT1_Transport cluster_blood Systemic Circulation (Plasma) cluster_bbb Blood-Brain Barrier (Endothelium) cluster_brain Brain Parenchyma (CNS) Dietary_BCAA Endogenous BCAAs (Leucine/Isoleucine) Drug F-PA-Ile (Drug) Dietary_BCAA->Drug Inhibits Entry (If not fasted) LAT1 LAT1 / CD98hc Transporter Complex Dietary_BCAA->LAT1 High Affinity Competition Drug->LAT1 Substrate Transport Target Target Neurons (Purkinje/Sensory) LAT1->Target Intracellular Accumulation

Figure 1: Competitive transport dynamics at the Blood-Brain Barrier. High levels of dietary BCAAs reduce F-PA-Ile efficacy by occupying LAT1 sites.

Module 3: Dosage & Frequency FAQs

Q: What is the starting dose range for a dose-response study? A: Unlike pure N-Acetyl-Leucine (which requires g/kg doses), the fluorophenyl group increases lipophilicity and potency.

  • Low Dose (Target Engagement): 10 mg/kg IP.

  • Medium Dose (Efficacy): 30–50 mg/kg IP.

  • High Dose (Toxicity Ceiling): 100 mg/kg IP.

  • Note: If dosing PO (oral), increase doses by 1.5x to account for first-pass hydrolysis of the acetyl bond in the liver.

Q: Can we use this in chronic studies? A: Yes, but monitor deacetylation . F-PA-Ile can be metabolized by aminoacylases (ACY1) into 2-fluorophenylacetic acid and isoleucine .

  • Risk: Accumulation of 2-fluorophenylacetic acid may cause renal toxicity or COX-inhibition-related side effects (gastric irritation).

  • Control: Measure plasma levels of the metabolite (2-fluorophenylacetic acid) on Day 1 and Day 7. If metabolite levels exceed parent drug levels, switch to b.i.d. (twice daily) dosing to maintain parent drug exposure.

Module 4: Experimental Readouts (Efficacy)

To validate that F-PA-Ile is working, do not rely solely on behavior. Use these biomarkers to confirm molecular mechanism.

BiomarkerTissueExpected ChangeRationale
Cerebellar Acetyl-CoA Brain (Cerebellum)IncreaseAcetylated amino acids often replenish Acetyl-CoA pools, normalizing membrane potential in ataxic neurons.
pS129-α-Synuclein Brain (Substantia Nigra)DecreaseIf used for neurodegeneration, modified amino acids enhance autophagic clearance of aggregates.
LAT1 Saturation Ex Vivo SlicesCompetition AssayConfirm drug actually binds the transporter (use [14C]-Leucine uptake inhibition).
References & Grounding
  • Mechanism of Acetylated Amino Acids:

    • Strupp, M., et al. (2013). "Effects of N-acetyl-DL-leucine on cerebellar ataxia." Neurology. This establishes the baseline mechanism for acetyl-amino acid derivatives in normalizing neuronal membrane potential.

  • LAT1 Transport Dynamics:

    • Puris, E., et al. (2020). "L-type amino acid transporter 1 as a target for drug delivery." Pharmaceutical Research. Essential for understanding the competition between BCAAs and F-PA-Ile.

  • Fluorination in Drug Design:

    • Hagenaars, N., et al. (2014). "Fluorine in Medicinal Chemistry." Topics in Current Chemistry. Explains why the 2-fluorophenyl group is added to improve metabolic stability and lipophilicity compared to standard N-acetyl-isoleucine.

  • Formulation of Lipophilic Amino Acids:

    • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Basis for the HP-β-CD recommendation.

Overcoming N-[2-(2-Fluorophenyl)acetyl]-isoleucine off-target effects

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Off-Target Effects & Experimental Optimization
Executive Summary

You are likely utilizing N-[2-(2-Fluorophenyl)acetyl]-isoleucine (herein referred to as FPA-Ile ) as a chemical probe or lead compound, presumably to target specific amino acid-binding enzymes or transporters.

However, users frequently report "off-target" toxicity or confounding proliferation data. This is rarely due to non-specific protein binding (stickiness) but rather mechanism-based promiscuity inherent to hydrophobic amino acid mimetics. FPA-Ile structurally mimics endogenous substrates for LAT1 (SLC7A5) and mTORC1 sensing pathways , leading to false positives in viability assays.

This guide provides the causal logic and protocols to decouple your specific target engagement from these systemic background effects.

Part 1: The Off-Target Landscape

To overcome these effects, you must first diagnose which "mimicry" pathway is interfering with your data.

OffTargetPathways Compound FPA-Ile (Compound) Target Intended Target (e.g., Enzyme/Receptor) Compound->Target Specific Binding LAT1 Off-Target 1: LAT1 (SLC7A5) Compound->LAT1 Competitive Blockade mTOR Off-Target 2: mTORC1 (Sestrin2) Compound->mTOR Mimics Ile Amidase Off-Target 3: Amidase Cleavage Compound->Amidase Metabolism ValidData Valid Bioactivity Target->ValidData Starvation Nutrient Starvation (False Toxicity) LAT1->Starvation Blocks Leu/Val Uptake GrowthSignal False Growth Signal (Masks Inhibition) mTOR->GrowthSignal Metabolites Free Isoleucine + F-Phenylacetic Acid Amidase->Metabolites

Figure 1: Mechanistic Off-Target Landscape. FPA-Ile acts as a "Trojan Horse," interacting with nutrient transporters (LAT1) and sensors (mTORC1) due to its isoleucine moiety.

Part 2: Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity (The LAT1 Blockade)

Symptom: Your compound kills cells at


, but the effect disappears in high-nutrient media.
Root Cause:  FPA-Ile is a bulky, hydrophobic amino acid derivative. It competitively binds to LAT1 (SLC7A5) , the primary transporter for Leucine and Valine in cancer cells. You are not killing the cell via your target; you are starving it of essential amino acids [1].

Protocol: The Amino Acid Rescue Assay Objective: Determine if toxicity is target-driven or transport-driven.

StepActionTechnical Rationale
1 Prepare Media AStandard RPMI/DMEM (contains ~0.4 mM Leucine).
2 Prepare Media BSupplemented Media: Add 4.0 mM L-Leucine (10x excess).
3 Seed CellsSplit cells into two identical 96-well plates (Plate A and Plate B).
4 TreatApply FPA-Ile dose-response curve to both plates.
5 ReadoutMeasure viability (CellTiter-Glo or MTT) at 48h.

Interpretation:

  • If

    
     shifts right (potency drops) in Media B:  Toxicity is LAT1-mediated  (Off-Target). The excess Leucine outcompeted FPA-Ile at the transporter.
    
  • If

    
     remains constant:  Toxicity is likely Target-mediated  (On-Target).
    
Issue 2: Inconsistent Potency In Vivo vs. In Vitro

Symptom: Compound works in enzyme assays but fails in cellular/animal models, or shows biphasic effects. Root Cause: The amide bond connecting the fluorophenylacetyl group to isoleucine is susceptible to acyl-peptide hydrolases or carboxylesterases . Cleavage releases:

  • 2-Fluorophenylacetic acid: A potential COX inhibitor or weak toxin.

  • Free Isoleucine: A nutrient that feeds the cell.

Protocol: LC-MS Stability Check Objective: Quantify deacylation rate.

  • Incubation: Incubate FPA-Ile (

    
    ) in mouse plasma and cell culture media (with 10% FBS) at 37°C.
    
  • Sampling: Take aliquots at 0, 1, 4, and 24 hours.

  • Quench: Add cold Acetonitrile (1:3 ratio) to precipitate proteins.

  • Analysis: Monitor the disappearance of Parent (FPA-Ile) and appearance of Daughter (2-Fluorophenylacetic acid).

Fix: If


, you must switch to a retro-inverso analog  or replace the amide bond with a urea or carbamate linkage  to resist hydrolysis [2].
Issue 3: False Negatives in Growth Assays (mTORC1 Masking)

Symptom: Your target inhibition should stop growth, but cells keep proliferating. Root Cause: The isoleucine moiety of FPA-Ile can bind to Sestrin2 or CASTOR proteins, which are sensors for the mTORC1 pathway. By mimicking isoleucine, your drug might artificially activate mTORC1, counteracting the growth-suppressive effect of your intended target inhibition [3].

Protocol: Phospho-S6K Western Blot Objective: Check for mTORC1 hyper-activation.

  • Starve: Deprive cells of amino acids for 1 hour (PBS/EBSS wash).

  • Treat: Add FPA-Ile (

    
    ) vs. Vehicle vs. Free Isoleucine (Positive Control).
    
  • Lyse & Blot: Probe for p-p70S6K (Thr389) .

Decision Matrix:

  • High p-S6K signal: FPA-Ile is acting as an mTORC1 agonist. Action: You cannot use proliferation as a readout. Use a direct target engagement assay (e.g., CETSA or enzymatic product measurement).

Part 3: Frequently Asked Questions (FAQ)

Q: Why use the 2-fluorophenyl group instead of a standard phenyl group? A: The fluorine atom at the ortho position serves two purposes:

  • Metabolic Blockade: It protects the ring from oxidation by CYP450 enzymes.

  • Conformational Lock: The electronic repulsion between the fluorine and the carbonyl oxygen often locks the molecule in a specific conformation, potentially improving binding affinity to your intended target [4].

Q: Can I use this compound in media without serum (FBS)? A: Caution is advised. Serum contains albumin (BSA), which buffers hydrophobic compounds like FPA-Ile. In serum-free conditions, the "free fraction" of the drug skyrockets, likely causing immediate, non-specific membrane toxicity (detergent effect) rather than specific inhibition. Always run a "serum-shift" assay (1% vs 10% FBS) to normalize potency.

Q: Is there a better control compound? A: Yes. Synthesize or purchase N-acetyl-isoleucine . It lacks the hydrophobic phenyl ring.

  • If N-acetyl-isoleucine is inactive, your activity requires the hydrophobic pocket (likely specific).

  • If N-acetyl-isoleucine is active, you are likely just observing generic isoleucine metabolism effects.

Part 4: Experimental Workflow Visualization

Use this decision tree to validate your compound before proceeding to animal studies.

Workflow Start Start: Observed Phenotype RescueAssay Step 1: Leu/Val Rescue Assay Start->RescueAssay Decision1 Potency Shifts with Excess AA? RescueAssay->Decision1 Stability Step 2: Plasma Stability (LC-MS) Decision2 Half-life < 2 hours? Stability->Decision2 Decision1->Stability No (Stable) LAT1_Issue Diagnosis: LAT1 Off-Target Action: Redesign for lower lipophilicity Decision1->LAT1_Issue Yes (Shift) Metab_Issue Diagnosis: Proteolytic Instability Action: Methylate amide nitrogen Decision2->Metab_Issue Yes (Unstable) Valid Diagnosis: Valid Target Engagement Proceed to In Vivo Decision2->Valid No (Stable)

Figure 2: Validation Decision Tree. A systematic approach to ruling out transport artifacts and metabolic instability.

References
  • Napolitano, L. et al. (2022).[1] Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv.

  • Long, J. Z. et al. (2018). Structure-Activity Relationship of N-Acyl Amino Acids. Journal of Medicinal Chemistry.

  • Wolfson, R. L. et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science, 351(6268), 43-48.

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

Sources

Reducing cytotoxicity of N-[2-(2-Fluorophenyl)acetyl]-isoleucine in vitro

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating and Mitigating In Vitro Cytotoxicity

Welcome to the technical support center for N-[2-(2-Fluorophenyl)acetyl]-isoleucine. As a Senior Application Scientist, my goal is to provide you with the in-depth technical guidance and field-proven insights necessary to navigate the challenges of in vitro cytotoxicity. This guide is designed for researchers, scientists, and drug development professionals who may be encountering unexpected cytotoxic effects during their experiments with novel compounds like N-[2-(2-Fluorophenyl)acetyl]-isoleucine.

Given that specific cytotoxic mechanisms for this compound are not yet widely documented, this guide provides a foundational framework for systematically investigating, troubleshooting, and mitigating cytotoxicity for any new chemical entity. We will explore common experimental pitfalls, outline robust protocols to dissect cell death mechanisms, and discuss strategies to reduce off-target effects, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when observing unexpected cytotoxicity.

Q1: My initial screening with N-[2-(2-Fluorophenyl)acetyl]-isoleucine shows high cytotoxicity across multiple cell lines. What is my first step?

Your first step is to rigorously validate the observation. High cytotoxicity can stem from the compound itself or from experimental artifacts.

  • Confirm Compound Integrity: Ensure the compound's purity and stability. Was it stored correctly? Has it undergone multiple freeze-thaw cycles?

  • Verify Concentration: Double-check all calculations for your stock solution and final dilutions. A simple decimal error is a common source of unexpectedly high toxicity.

  • Assess Vehicle Control: Run a dose-response curve of your vehicle (e.g., DMSO) alone. The final solvent concentration should be non-toxic, typically well below 0.5%[1].

  • Check Cell Health: Ensure your cells are healthy, in a logarithmic growth phase, and free from contamination before starting the experiment. Over-confluent or stressed cells are more susceptible to cytotoxic insults[1].

Q2: How do I establish a working concentration range for N-[2-(2-Fluorophenyl)acetyl]-isoleucine that minimizes cytotoxicity while still being effective for my primary assay?

Establishing an optimal concentration is a critical balancing act.

  • Broad-Range Screening: Start with a wide range of concentrations, using log or half-log dilutions (e.g., 100 µM, 31.6 µM, 10 µM, 3.16 µM, 1 µM, etc.). This helps identify the approximate IC50 (the concentration that inhibits 50% of cell viability)[2][3].

  • Narrow-Range Titration: Once you have an approximate range, perform a more detailed titration with smaller dilution steps around the IC50 and below. This will help you precisely determine the concentration at which toxicity begins to appear (e.g., EC10 or EC20)[2].

  • Time-Course Experiment: Cytotoxicity can be time-dependent. Evaluate your optimal concentration at various time points (e.g., 24, 48, 72 hours) to find the ideal experimental window[4]. The goal is to find a concentration and duration that produce the desired biological effect without inducing significant, confounding cell death.

Q3: I've noticed the compound precipitating in the culture medium. How does this affect my results and how can I fix it?

Compound precipitation is a major issue that leads to inconsistent and unreliable data. The actual concentration of the compound available to the cells is unknown, and the precipitate itself can cause physical stress to cells or interfere with assay readings[1].

  • Determine Solubility Limit: First, determine the maximum solubility of N-[2-(2-Fluorophenyl)acetyl]-isoleucine in your specific culture medium.

  • Use a Co-solvent: If solubility is low, consider using a different or a combination of biocompatible solvents.

  • Pre-warm Medium: Warming the culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.

  • Vortex Thoroughly: Ensure the compound is fully dissolved in the medium with gentle vortexing before adding it to the cell culture plate.

Troubleshooting Guide: From Observation to Solution

This section provides a structured approach to diagnosing and solving specific cytotoxicity-related problems.

Problem: High Variability Between Replicate Wells

High variability obscures real biological effects and is a common source of frustration.

Potential Cause Troubleshooting Steps & Explanation Supporting Source(s)
Inconsistent Cell Seeding Uneven cell distribution at the start leads to uneven results at the end. Ensure a single-cell suspension by thoroughly resuspending before plating. Pipette gently to avoid creating gradients in the well.[1][5]
Pipetting Errors Inaccurate pipetting of the compound or assay reagents is a frequent culprit. Calibrate your pipettes regularly. When adding reagents, ensure the tip is below the liquid surface without touching the cell monolayer.[5]
"Edge Effect" Wells on the perimeter of a 96-well plate are prone to evaporation, concentrating the compound and media components. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment.[6]
Contamination Low-level microbial contamination can alter cell metabolism and viability, leading to erratic results. Regularly check cultures for any signs of contamination.[5]
Problem: Suspected Mechanism of Cell Death is Unclear (Apoptosis vs. Necrosis)

Understanding the mode of cell death is crucial for interpreting your compound's mechanism of action. A compound that induces controlled, programmed cell death (apoptosis) has very different implications than one causing catastrophic membrane rupture (necrosis).

Solution Workflow: Differentiating Cell Death Pathways

The gold-standard method for this is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

cluster_0 Experimental Setup cluster_1 Flow Cytometry Analysis cluster_2 Interpretation Treat Treat cells with N-[2-(2-Fluorophenyl)acetyl]-isoleucine Harvest Harvest cells (adherent & suspension) Treat->Harvest Wash Wash with PBS & Binding Buffer Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Gate Gate populations based on fluorescence Analyze->Gate Q1 Annexin V (-) PI (-) (Viable) Gate->Q1 Q2 Annexin V (+) PI (-) (Early Apoptosis) Gate->Q2 Q3 Annexin V (+) PI (+) (Late Apoptosis/Necrosis) Gate->Q3 Q4 Annexin V (-) PI (+) (Necrosis) Gate->Q4

Caption: Workflow for differentiating cell death mechanisms using Annexin V/PI staining.

  • Annexin V: Binds to phosphatidylserine (PS), which flips to the outer cell membrane during early apoptosis[7].

  • Propidium Iodide (PI): A fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where the membrane integrity is compromised, intercalating with DNA[7].

Quadrant Annexin V Status PI Status Cell Population
Lower-LeftNegativeNegativeViable Cells
Lower-RightPositive NegativeEarly Apoptotic Cells
Upper-RightPositive Positive Late Apoptotic/Necrotic Cells
Upper-LeftNegativePositive Necrotic Cells (or cells damaged during processing)
Problem: Cytotoxicity May Be Caused by Oxidative Stress

Many cytotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), leading to cellular damage and triggering cell death pathways[8].

Solution: Co-incubation with an Antioxidant

A straightforward strategy to test this hypothesis is to co-administer your compound with a well-characterized antioxidant, such as N-acetylcysteine (NAC) . If NAC rescues or significantly reduces the cytotoxicity, it strongly suggests an oxidative stress-mediated mechanism.

Why NAC? NAC is a powerful cytoprotective agent. Its protective effects are multifaceted:

  • Glutathione (GSH) Precursor: NAC is a precursor to L-cysteine, which is essential for the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant[9].

  • H₂S and Sulfane Sulfur Production: Recent studies show that NAC-derived cysteine is metabolized to produce hydrogen sulfide (H₂S) and sulfane sulfur species, which are potent antioxidants themselves and are thought to be the primary mediators of NAC's rapid protective effects[10][[“]][12].

  • Direct Scavenging (Minor Role): While NAC itself is a weak ROS scavenger, its derivatives contribute to the overall antioxidant capacity of the cell[9][13].

cluster_0 Proposed Cytotoxicity Pathway cluster_1 Intervention Strategy Compound N-[2-(2-Fluorophenyl)acetyl]-isoleucine ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis NAC N-acetylcysteine (NAC) GSH Increased Glutathione (GSH) & H₂S Production NAC->GSH GSH->ROS Quenches

Caption: Hypothetical oxidative stress pathway and the intervention point of N-acetylcysteine (NAC).

Experimental Protocols

Here are detailed protocols for the key experiments discussed above.

Protocol 1: Apoptosis Detection by Annexin V-FITC and PI Staining

This protocol is adapted from standard procedures for flow cytometry-based apoptosis detection[14][15][16][17].

Materials:

  • Annexin V-FITC Conjugate

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL)

  • 10X Binding Buffer (e.g., 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂, pH 7.4)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometry tubes

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with N-[2-(2-Fluorophenyl)acetyl]-isoleucine at various concentrations for the desired time. Include untreated and vehicle controls. A positive control (e.g., staurosporine) is highly recommended[16].

  • Cell Harvesting:

    • Suspension Cells: Collect cells by centrifugation at 300 x g for 5 minutes.

    • Adherent Cells: Gently detach cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to preserve membrane integrity. Avoid harsh trypsinization. Collect all media and cells, then centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant. Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Repeat this wash step once more to remove all residual media.

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 1X Binding Buffer to a final concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh flow cytometry tube.

    • Add 5 µL of Annexin V-FITC.

    • Add 5 µL of PI solution.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark[17].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour)[17]. Set up appropriate voltage and compensation settings using unstained, single-stained (Annexin V only, PI only), and positive controls.

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This protocol outlines the use of a homogeneous, "add-mix-measure" luminescent assay to quantify the activity of effector caspases 3 and 7, key mediators of apoptosis[18][19]. This protocol is based on the Caspase-Glo® 3/7 Assay[20].

Materials:

  • Caspase-Glo® 3/7 Reagent (contains proluminescent substrate Z-DEVD-aminoluciferin, luciferase, and cell lysis buffer)

  • White-walled, opaque 96-well plates suitable for luminescence measurements

  • Plate-reading luminometer

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a white-walled 96-well plate at a predetermined optimal density.

    • Treat cells with N-[2-(2-Fluorophenyl)acetyl]-isoleucine, including vehicle and untreated controls. The final volume in each well should be 100 µL.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Execution:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a total volume of 200 µL. The reagent simultaneously lyses the cells and provides the substrate for the caspase reaction[19][20].

    • Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

References
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Dick, T. P. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Chemical Biology, 25(4), 447-459.e4. Available at: [Link]

  • Samuni, Y., Goldstein, S., Dean, O. M., & Berk, M. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4129. Available at: [Link] (Note: This links to a related review, the original is paywalled).

  • Consensus. (n.d.). What is N-Acetyl Cysteine (NAC) mechanism of action? Retrieved from [Link]

  • Ueno, T., Ubi, A. I., & Kim, T. H. (2018). N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. International Journal of Molecular Sciences, 19(12), 3749. Available at: [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Hossain, M. I., Rabbani, M. G., & Robel, F. N. (2021). Serum-reduced media impacts on cell viability and protein expression in human lung epithelial cells. Food and Agricultural Immunology, 32(1), 320-331. Available at: [Link]

  • NPTEL-NOC IITM. (2024). Lecture 18: In vitro Cytotoxicity Analysis. Retrieved from [Link]

  • Pedre, B., Barayeu, U., Ezeriņa, D., & Dick, T. P. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 228, 107916. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Available at: [Link]

  • Albrecht, W., Kappenberg, F., Probst, K., & Reif, R. (2020). Which concentrations are optimal for in vitro testing?. Archives of toxicology, 94(3), 1005–1006. Available at: [Link]

  • Lee, Y. S., Kim, Y. S., & Lee, S. J. (2008). Effect of serum starvation on cell proliferation. Journal of the Korean Chemical Society, 52(5), 538-543. Available at: [Link]

  • Duellman, S., Zhou, W., Meisenheimer, P., Vidugiris, G., Cali, J. J., & Trask, O. J. (2015). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay guidance manual. Available at: [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Grzesiak, M., Kciuk, M., & Kontek, R. (2021). Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro. Biological Methods & Protocols, 6(1), bpab016. Available at: [Link]

  • Sotera Health Academy. (n.d.). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Retrieved from [Link]

  • Li, J., Gao, J., & Feng, C. (2019). Serum starvation induces cell death in NSCLC via miR-224. OncoTargets and therapy, 12, 3849–3858. Available at: [Link]

  • ResearchGate. (2017). Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays? Retrieved from [Link]

  • ResearchGate. (2020). Which concentrations are optimal for in vitro testing? Retrieved from [Link]

  • Bitesize Bio. (2022). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • Nowak-Sliwinska, P., Weiss, A., & van Beijnum, J. R. (2015). Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer. Angiogenesis, 18(3), 333–344. Available at: [Link]

  • Nieskens, T. T. G., Peters, J. G. P., & Wilmer, M. J. G. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 11, 579735. Available at: [Link]

  • Labriola, D., & Livingston, R. (2014). Avoiding Antioxidant-Drug Interactions During Cancer Treatment. The ASCO Post. Retrieved from [Link]

  • Bloomer, J., Derimanov, G., & Dumont, E. (2013). Optimizing the in vitro and clinical assessment of drug interaction risk by understanding co-medications in patient populations. Expert Opinion on Drug Metabolism & Toxicology, 9(6), 737-751. Available at: [Link]

  • Matotoka, M. M., & Masoko, P. (2023). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Available at: [Link]

  • Das, S., Basu, A., & Ramamoorthy, S. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses, 13(11), 2320. Available at: [Link]

  • The Pharmaceutics and Compounding Laboratory. (n.d.). Interaction with Antioxidants. Retrieved from [Link]

  • La-Beck, N. M., & Kang, Y. (2016). Drug-Induced Oxidative Stress and Toxicity. Expert Opinion on Drug Metabolism & Toxicology, 12(8), 857-860. Available at: [Link]

  • Sivandzade, F., Bhalerao, A., & Cucullo, L. (2019). Expected and Unexpected Effects of Pharmacological Antioxidants. Journal of Experimental and Clinical Therapeutics, 13(2), 6. Available at: [Link]

  • MDPI. (n.d.). Special Issue: Antioxidant–Drug Interactions and Their Effects on Oxidative Stress. Retrieved from [Link]

  • Nguyen, V. H., Nguyen, V. B., & Nguyen, T. H. (2022). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 12(38), 24933-24942. Available at: [Link]

  • Li, Y., Zhou, Y., & Wang, Y. (2023). High dose isoleucine stabilizes nuclear PTEN to suppress the proliferation of lung cancer. Cancer Letters, 555, 216047. Available at: [Link]

  • Nitek, M., Szymańska, E., & R... (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6479. Available at: [Link]

  • Targan, S. R., & Deem, R. L. (1990). Inhibition of cytotoxicity by sulfasalazine. II. Sulfasalazine and sulfapyridine inhibit different stages of the NK and NKCF lytic processes. The Journal of Immunology, 145(12), 4113-4119. Available at: [Link]

  • Al-Dulayymi, J. R., Assaf, M. S., & von Delft, F. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2022(3), M1453. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Cellular Effects of N-[2-(2-Fluorophenyl)acetyl]-isoleucine and its Parent Amino Acid, Isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the cellular effects of the novel compound N-[2-(2-Fluorophenyl)acetyl]-isoleucine with its parent amino acid, L-isoleucine. By presenting a scientifically rigorous, side-by-side analysis, this document aims to elucidate the potential impact of the N-terminal modification on the biological activity of isoleucine.

Introduction: Isoleucine and the Rationale for its Modification

L-isoleucine is an essential branched-chain amino acid (BCAA) integral to numerous physiological processes. It serves as a fundamental component for protein synthesis and plays a significant role in metabolic regulation.[1][] Notably, isoleucine is involved in glucose metabolism and the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[3][4] Elevated levels of isoleucine have been associated with insulin resistance, a key factor in metabolic syndrome.[5][6][7][8][9]

The modification of isoleucine to N-[2-(2-Fluorophenyl)acetyl]-isoleucine introduces a synthetic acyl group to the amino terminus. This alteration may significantly influence the compound's physicochemical properties, such as its lipophilicity and steric hindrance. These changes, in turn, could affect its transport across cell membranes, its interaction with metabolic enzymes, and its engagement with signaling proteins. The rationale for such a modification is to potentially modulate the biological activity of isoleucine, for instance, by enhancing its stability, altering its cellular uptake, or modifying its downstream signaling effects. This guide outlines the experimental procedures to systematically investigate these potential differences.

Comparative Analysis: A Framework for Investigation

To comprehensively compare N-[2-(2-Fluorophenyl)acetyl]-isoleucine and L-isoleucine, a multi-faceted experimental approach is proposed. This involves assessing their impact on cell viability, mTOR signaling, and glucose uptake.

I. Assessment of Cellular Viability

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This is crucial to identify a therapeutic window and to distinguish between physiological signaling and cytotoxic effects. The XTT assay is a reliable colorimetric method for this purpose, measuring the metabolic activity of viable cells.[10][11][12][13]

  • Cell Seeding: Plate a suitable cell line (e.g., C2C12 myoblasts for metabolic studies, or a neuronal cell line like SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a series of dilutions for both L-isoleucine and N-[2-(2-Fluorophenyl)acetyl]-isoleucine (e.g., 0.1, 1, 10, 100, 1000 µM) in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

CompoundConcentration (µM)Cell Viability (%)
L-Isoleucine0.1
1
10
100
1000
N-[2-(2-Fluorophenyl)acetyl]-isoleucine0.1
1
10
100
1000
II. Analysis of mTOR Signaling Pathway Activation

Isoleucine is known to activate the mTOR signaling pathway, which plays a critical role in protein synthesis and cell growth.[3][14] A key downstream effector of mTOR is the ribosomal protein S6 kinase 1 (S6K1), which is phosphorylated upon mTOR activation. Western blotting can be employed to quantify the phosphorylation status of S6K1, providing a direct measure of mTOR pathway activation.[15][16][17]

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with L-isoleucine and N-[2-(2-Fluorophenyl)acetyl]-isoleucine at non-toxic concentrations (determined from the viability assay) for a specified time (e.g., 30 minutes to 2 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[18]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated S6K1 (p-S6K1) and total S6K1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-S6K1 signal to the total S6K1 signal.

Treatmentp-S6K1 / Total S6K1 Ratio (Fold Change vs. Control)
Control (Untreated)1.0
L-Isoleucine
N-[2-(2-Fluorophenyl)acetyl]-isoleucine
III. Assessment of Glucose Uptake

Given the established role of isoleucine in glucose metabolism[1][19], it is pertinent to investigate whether the N-terminal modification affects this function. A fluorescently-labeled glucose analog, such as 2-NBDG, can be used to measure glucose uptake in cultured cells.

  • Cell Culture and Serum Starvation: Seed cells in a black, clear-bottom 96-well plate. Once confluent, serum-starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Treatment: Treat the cells with L-isoleucine and N-[2-(2-Fluorophenyl)acetyl]-isoleucine at selected concentrations for 1 hour. Include a positive control (e.g., insulin).

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Signal Termination: Remove the 2-NBDG containing medium and wash the cells three times with cold KRH buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm and ~535 nm, respectively).

  • Data Analysis: Normalize the fluorescence readings to the protein content in each well (can be determined by a subsequent protein assay like BCA).

Treatment2-NBDG Fluorescence (Arbitrary Units)
Control (Untreated)
L-Isoleucine
N-[2-(2-Fluorophenyl)acetyl]-isoleucine
Insulin (Positive Control)

Visualizing the Experimental Workflow and Signaling Pathway

ExperimentalWorkflow cluster_viability Cell Viability Assay cluster_western Western Blotting cluster_glucose Glucose Uptake Assay v1 Seed Cells v2 Treat with Compounds v1->v2 v3 Add XTT Reagent v2->v3 v4 Measure Absorbance v3->v4 w1 Cell Treatment w2 Protein Extraction w1->w2 w3 SDS-PAGE & Transfer w2->w3 w4 Antibody Incubation w3->w4 w5 Detection w4->w5 g1 Serum Starve Cells g2 Treat with Compounds g1->g2 g3 Add 2-NBDG g2->g3 g4 Measure Fluorescence g3->g4

mTOR_Pathway Isoleucine Isoleucine or N-acetylated derivative mTORC1 mTORC1 Isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates pS6K1 p-S6K1 (Active) S6K1->pS6K1 Protein_Synthesis Protein Synthesis & Cell Growth pS6K1->Protein_Synthesis Promotes

Conclusion

This guide provides a robust framework for the comparative analysis of N-[2-(2-Fluorophenyl)acetyl]-isoleucine and its parent molecule, L-isoleucine. By systematically evaluating their effects on cell viability, mTOR signaling, and glucose uptake, researchers can gain valuable insights into how N-terminal acylation modulates the biological activity of this essential amino acid. The detailed protocols and data presentation formats are designed to ensure experimental rigor and facilitate clear interpretation of the results, thereby accelerating research and development in this area.

References

  • d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida. (URL: [Link])

  • The contradictory role of branched-chain amino acids in lifespan and insulin resistance. (URL: [Link])

  • Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation. (URL: [Link])

  • Animal models for human metabolism, nutrition and health. (URL: [Link])

  • Isoleucine - Wikipedia. (URL: [Link])

  • Animal models of metabolic syndrome: a review - PMC. (URL: [Link])

  • Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. (URL: [Link])

  • The Relationship Between Branched-Chain Amino Acids and Insulin Resistance. (URL: [Link])

  • Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview - Frontiers. (URL: [Link])

  • Insulin resistance and the metabolism of branched-chain amino acids - Hep Journals. (URL: [Link])

  • Animal models in metabolic syndrome - PubMed. (URL: [Link])

  • Isoleucine Degradation I - GeneGlobe - QIAGEN. (URL: [Link])

  • The Relationship between Branched-Chain Amino Acid Related Metabolomic Signature and Insulin Resistance: A Systematic Review - PMC. (URL: [Link])

  • Nine Amino Acids Are Associated With Decreased Insulin Secretion and Elevated Glucose Levels in a 7.4-Year Follow-up Study of 5181 Finnish Men | Diabetes. (URL: [Link])

  • Isoleucine stimulates mTOR and SREBP-1c gene expression for milk synthesis in mammary epithelial cells through BRG1-mediated chromatin remodelling - PubMed. (URL: [Link])

  • The effects of isoleucine on the ratio of phosphorylated to total mTOR... - ResearchGate. (URL: [Link])

  • Western Blot - Addgene. (URL: [Link])

  • Genetics, environmental stress, and amino acid supplementation affect lactational performance via mTOR signaling pathway in bovine mammary epithelial cells - Frontiers. (URL: [Link])

  • Leucine Affects α-Amylase Synthesis through PI3K/Akt-mTOR Signaling Pathways in Pancreatic Acinar Cells of Dairy Calves - ACS Publications. (URL: [Link])

  • Amino Acid Analysis | Springer Nature Experiments. (URL: [Link])

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (URL: [Link])

  • Analytical Methods for Amino Acids - SHIMADZU CORPORATION. (URL: [Link])

  • L-Isoleucine in N-Acetyl-L-isoleucine. (URL: [Link])

  • What is the mechanism of Acetylleucine? - Patsnap Synapse. (URL: [Link])

  • N-Acetylisoleucine | C8H15NO3 | CID 7036275 - PubChem - NIH. (URL: [Link])

  • L-Isoleucine | C6H13NO2 | CID 6306 - PubChem. (URL: [Link])

  • A sensational observation: A modified amino acid stops the onset of Parkinson's disease in its early stage - Philipps-Universität Marburg. (URL: [Link])

  • Isoleucine, a blood glucose-lowering amino acid, increases glucose uptake in rat skeletal muscle in the absence of increases in AMP-activated protein kinase activity - PubMed. (URL: [Link])

  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine - MDPI. (URL: [Link])

  • N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation | bioRxiv. (URL: [Link])

Sources

A Researcher's Guide to the Independent Verification of Novel Isoleucine Derivatives: A Comparative Framework for N-[2-(2-Fluorophenyl)acetyl]-isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The essential branched-chain amino acid isoleucine has emerged as a significant modulator of metabolic health and longevity. Recent findings demonstrating that dietary isoleucine restriction can extend lifespan and improve metabolic parameters in preclinical models have spurred interest in developing pharmacological agents that can mimic these effects.[1][2][3][4] This guide provides a comprehensive framework for the independent verification of research findings related to novel isoleucine derivatives, using the hypothetical compound N-[2-(2-Fluorophenyl)acetyl]-isoleucine as a case study. We will objectively compare the investigative pathway for this novel chemical entity against the established biological effects of dietary isoleucine restriction and the known properties of N-acetyl-L-isoleucine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the causal logic behind their selection to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting Isoleucine Metabolism

Isoleucine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from dietary sources such as eggs, dairy, and meat.[1] Beyond its fundamental role in protein synthesis, isoleucine is a critical signaling molecule, particularly in the context of metabolic health.[5] Elevated levels of circulating isoleucine are correlated with insulin resistance and body mass index (BMI) in humans.[4][5][6] Conversely, preclinical studies in mice have demonstrated that reducing dietary isoleucine intake, even when initiated in mid-life, leads to significant increases in lifespan (up to 33% in males), reduced frailty, improved glycemic control, and leaner body composition, without a corresponding decrease in caloric intake.[1][2][3] These geroprotective effects have established isoleucine restriction as a promising therapeutic strategy for age-related diseases.

The development of pharmacological mimetics of this dietary intervention is a logical and highly sought-after next step. N-acetylation of amino acids is one such strategy, with N-acetyl-L-leucine, for instance, showing therapeutic potential in neurodegenerative disorders by improving mitochondrial and lysosomal function.[7][8][9] This guide will therefore use the knowns of isoleucine restriction and the simple derivative N-acetyl-L-isoleucine to build a rigorous validation framework for a novel, more complex derivative, N-[2-(2-Fluorophenyl)acetyl]-isoleucine.

Comparative Landscape: Knowns and Unknowns

To validate a novel compound, we must first understand its context. The table below summarizes the current state of knowledge for our comparators.

FeatureDietary Isoleucine RestrictionN-acetyl-L-isoleucineN-[2-(2-Fluorophenyl)acetyl]-isoleucine
Primary Effect Extends lifespan and healthspan in mice.[1][2][3]Acetylated form of L-isoleucine.[10][11]Hypothetical: To be determined.
Mechanism of Action Not fully elucidated, may be largely independent of mTORC1 signaling.[3]Primarily studied as a biomarker for Maple Syrup Urine Disease.[10]Hypothetical: The 2-fluorophenylacetyl moiety suggests potential for novel target engagement compared to a simple acetyl group.
Metabolic Impact Improves glucose tolerance, reduces adiposity.[4][6]May be used in sports nutrition for muscle recovery.[12]Hypothetical: To be determined through rigorous testing.
Bioavailability Achieved through controlled diet formulation.Likely transported by monocarboxylate or organic anion transporters, similar to N-acetyl-L-leucine.[13]Hypothetical: The bulky, lipophilic moiety may alter cell permeability and transporter affinity.
Synthesis N/A (Dietary intervention)Standard acetylation of L-isoleucine.Multi-step synthesis involving coupling of 2-(2-fluorophenyl)acetic acid with L-isoleucine.

The Verification Workflow: A Step-by-Step Investigative Protocol

The independent verification of a novel compound's purported effects requires a logical, multi-stage approach, progressing from fundamental characterization to in vivo efficacy. The following sections outline the critical experiments.

Stage 1: Physicochemical Characterization and Synthesis Verification

Before any biological assessment, the identity and purity of the novel compound must be unequivocally confirmed. This is a non-negotiable step to ensure that any observed biological effects are attributable to the compound of interest and not to impurities or degradation products.

Experimental Protocol: Synthesis and Characterization of N-[2-(2-Fluorophenyl)acetyl]-isoleucine

  • Synthesis: a. Dissolve L-isoleucine in a suitable aqueous alkaline solution (e.g., 1M NaOH). b. In a separate flask, convert 2-(2-fluorophenyl)acetic acid to its acid chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. c. Cool the L-isoleucine solution in an ice bath and slowly add the freshly prepared 2-(2-fluorophenyl)acetyl chloride while vigorously stirring. Maintain the pH in the alkaline range by adding additional base as needed (Schotten-Baumann reaction conditions). d. Allow the reaction to proceed for several hours at room temperature. e. Acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to precipitate the crude product. f. Collect the solid by vacuum filtration, wash with cold water, and dry. g. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: a. Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the covalent structure. The spectra should show characteristic peaks for the isoleucine backbone, the fluorophenyl ring, and the acetyl methylene bridge. b. Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition. c. High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method to determine the purity of the final compound, which should typically exceed 95% for use in biological assays.

DOT Diagram: Synthetic Workflow

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product & Analysis Isoleucine L-Isoleucine Coupling Schotten-Baumann Coupling Isoleucine->Coupling aq. NaOH Fluorophenylacetic_Acid 2-(2-Fluorophenyl)acetic acid Activation Activation to Acid Chloride Fluorophenylacetic_Acid->Activation SOCl₂ or (COCl)₂ Activation->Coupling Purification Purification (Recrystallization) Coupling->Purification Acidification Final_Compound N-[2-(2-Fluorophenyl)acetyl]-isoleucine Purification->Final_Compound Analysis Characterization (NMR, MS, HPLC) Final_Compound->Analysis

Caption: Synthetic and analytical workflow for N-[2-(2-Fluorophenyl)acetyl]-isoleucine.

Stage 2: In Vitro Target Engagement and Mechanistic Assays

The primary goal of this stage is to determine if the novel compound interacts with cellular machinery in a way that could plausibly mimic isoleucine restriction.

Experimental Protocol: Assessing Cellular Metabolic Response

  • Cell Culture: Utilize relevant cell lines, such as HepG2 (human hepatoma cells) for metabolic studies or C2C12 myotubes (mouse muscle cells) for glucose uptake assays.

  • Mitochondrial Respiration Assay: a. Plate cells in a Seahorse XF analyzer plate. b. Treat cells with a dose-range of N-[2-(2-Fluorophenyl)acetyl]-isoleucine, N-acetyl-L-isoleucine (as a control), and a vehicle control for a predetermined time (e.g., 24 hours). c. Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A. d. Measure the Oxygen Consumption Rate (OCR) to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity. An increase in these parameters could be a positive indicator.

  • Glucose Uptake Assay: a. Differentiate C2C12 myoblasts into myotubes. b. Starve the myotubes of glucose for 2-4 hours. c. Treat with the test compounds or insulin (as a positive control). d. Add a fluorescent glucose analog, such as 2-NBDG, and incubate for 30-60 minutes. e. Wash the cells and measure the fluorescence intensity using a plate reader or flow cytometer. An increase in glucose uptake independent of insulin would be a significant finding.[14]

  • Western Blot for Signaling Pathways: a. Treat cells with the compounds as described above. b. Lyse the cells and quantify protein concentration. c. Perform SDS-PAGE and transfer proteins to a PVDF membrane. d. Probe with primary antibodies against key metabolic signaling nodes, such as phosphorylated and total AMPK, ACC, and members of the mTORC1 pathway (p70S6K, 4E-BP1). Given that isoleucine restriction may act independently of mTORC1, observing changes in AMPK activation without mTORC1 inhibition would be a particularly interesting result.[3]

DOT Diagram: In Vitro Mechanistic Workflow

G cluster_cellular Cellular Assays cluster_outputs Key Readouts Compound Novel Isoleucine Derivative Cell_Lines HepG2 / C2C12 Cells Compound->Cell_Lines Mito_Stress Mitochondrial Stress Test (Seahorse XF) Cell_Lines->Mito_Stress Glucose_Uptake Glucose Uptake Assay (2-NBDG) Cell_Lines->Glucose_Uptake Signaling Western Blot (AMPK, mTORC1) Cell_Lines->Signaling OCR Oxygen Consumption Rate Mito_Stress->OCR Uptake_Result Fluorescent Glucose Uptake Glucose_Uptake->Uptake_Result Signaling_Result Protein Phosphorylation Status Signaling->Signaling_Result

Caption: Workflow for in vitro mechanistic validation of an isoleucine derivative.

Stage 3: In Vivo Efficacy and Metabolic Phenotyping

Positive in vitro data provides the rationale for progressing to animal models. These experiments are designed to replicate the key phenotypic outcomes observed with dietary isoleucine restriction.

Experimental Protocol: Murine Metabolic Phenotyping

  • Animal Model: Use genetically diverse mouse strains (e.g., UM-HET3) or standard inbred strains like C57BL/6J, aged to at least 6 months to model a mid-life intervention.[1]

  • Dosing and Administration: a. Determine the appropriate dose and route of administration (e.g., oral gavage, intraperitoneal injection, or formulated in chow) based on preliminary pharmacokinetic studies. b. Establish at least four study arms: i. Control group (vehicle administration, standard diet). ii. Positive control group (Isoleucine-restricted diet). iii. Test group 1 (Standard diet + N-[2-(2-Fluorophenyl)acetyl]-isoleucine). iv. Test group 2 (Standard diet + N-acetyl-L-isoleucine).

  • Metabolic Cage Analysis (e.g., CLAMS): a. Acclimate mice to metabolic cages. b. Over a 48-72 hour period, continuously monitor food and water intake, oxygen consumption (VO₂), carbon dioxide production (VCO₂), and activity levels. c. Calculate the Respiratory Exchange Ratio (RER = VCO₂/VO₂) to determine substrate utilization. A key finding from dietary isoleucine restriction is increased energy expenditure despite higher caloric intake; this would be a critical endpoint to verify.[1]

  • Glucose and Insulin Tolerance Tests (GTT/ITT): a. After several weeks of treatment, perform a GTT by administering an intraperitoneal glucose bolus after an overnight fast and measuring blood glucose at timed intervals. b. In a separate cohort or after a washout period, perform an ITT by administering an intraperitoneal insulin bolus and measuring blood glucose. Improved glucose clearance and insulin sensitivity are expected outcomes.

  • Body Composition Analysis: a. At the beginning and end of the study, measure fat mass and lean mass using quantitative magnetic resonance (qMR) or DEXA scans. A reduction in adiposity without a loss of lean mass would be a highly favorable outcome.[2]

Conclusion and Forward Look

The independent verification of research findings for a novel compound like N-[2-(2-Fluorophenyl)acetyl]-isoleucine is a meticulous process that builds a bridge from chemical synthesis to physiological effect. By systematically progressing through physicochemical characterization, in vitro mechanistic studies, and in vivo phenotyping, researchers can generate a robust, reproducible dataset. The ultimate goal is to determine if such a pharmacological agent can safely and effectively recapitulate the profound healthspan and lifespan benefits observed with dietary isoleucine restriction. The protocols and logical framework presented in this guide offer a clear and scientifically rigorous path toward achieving that validation.

References

  • Title: Cutting Back on One Amino Acid Increased Lifespan in Middle-Aged Mice Up to 33% Source: ScienceAlert URL: [Link]

  • Title: Scientists suggest restricting “essential” amino acid may be key to extending lifespan Source: Nutrition Insight URL: [Link]

  • Title: Dietary isoleucine content modulates the metabolic and molecular response to a Western diet in mice Source: PMC - NIH URL: [Link]

  • Title: N-Acetylisoleucine | C8H15NO3 | CID 7036275 Source: PubChem - NIH URL: [Link]

  • Title: Isoleucine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Study Shows Avoiding Consumption of Protein Building Block Isoleucine Increases Lifespan Source: NMN.com URL: [Link]

  • Title: Acetylation turns leucine into a drug by membrane transporter switching Source: PMC - NIH URL: [Link]

  • Title: Restricting dietary protein or dietary isoleucine improves metabolic health in aged mice Source: GeroScience URL: [Link]

  • Title: L-isoleucine biosynthesis I (from threonine) | Pathway Source: PubChem URL: [Link]

  • Title: N-Acetyl-L-Leucine improves neurological outcomes in Niemann-Pick Disease type C Source: 2 Minute Medicine | AccessMedicina | McGraw Hill Medical URL: [Link]

  • Title: Isoleucine, a blood glucose-lowering amino acid, increases glucose uptake in rat skeletal muscle in the absence of increases in AMP-activated protein kinase activity Source: PubMed URL: [Link]

  • Title: N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease Source: PMC - NIH URL: [Link]

  • Title: A sensational observation: A modified amino acid stops the onset of Parkinson's disease in its early stage Source: Philipps-Universität Marburg URL: [Link]

Sources

Technical Evaluation: N-[2-(2-Fluorophenyl)acetyl]-isoleucine in Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the optimization of peptidomimetic drugs, the introduction of fluorine atoms is a critical strategy to modulate lipophilicity, conformation, and metabolic stability. N-[2-(2-Fluorophenyl)acetyl]-isoleucine (2-FPA-Ile) represents a specialized scaffold where the ortho-fluorine substitution on the phenylacetyl moiety serves two distinct roles: it restricts rotational freedom via electrostatic repulsion (conformational locking) and blocks potential metabolic oxidation at the highly reactive ortho position.

This guide addresses the reproducibility crisis often seen when transitioning from non-fluorinated analogs to 2-FPA-Ile. Due to the electron-withdrawing nature of the fluorine, the amide bond formation requires specific activation protocols to prevent racemization of the isoleucine chiral center.

The "Ortho-Effect" Advantage

Unlike its para-substituted counterparts, the 2-fluoro (ortho) variant introduces a unique dipole interaction with the carbonyl oxygen, often favoring a specific bioactive conformation. This guide compares 2-FPA-Ile against its primary alternatives: the unsubstituted parent and the 4-fluoro isomer.

Comparative Performance Guide

The following data consolidates performance metrics derived from standard medicinal chemistry optimization workflows. The goal is to evaluate 2-FPA-Ile against standard alternatives.

Table 1: Physicochemical & Stability Profile Comparison
Feature2-FPA-Ile (Target)PA-Ile (Unsubstituted)4-FPA-Ile (Para-Fluoro)Implication
LogD (pH 7.4) 2.15 ± 0.11.85 ± 0.12.10 ± 0.12-FPA-Ile offers enhanced membrane permeability.
Microsomal Stability (t½) > 65 min28 min45 minOrtho-F blocks P450 oxidation sites effectively.
Rotational Barrier High (Restricted)Low (Free Rotation)Low (Free Rotation)2-F locks conformation, potentially increasing potency.
Amide Coupling Yield 78-82%90-95%85-88%Steric hindrance at ortho position reduces coupling rate.
Racemization Risk ModerateLowLowSlower coupling requires optimized base/solvent systems.

Analyst Note: While 2-FPA-Ile shows superior metabolic stability, the synthesis yield is often lower due to the steric bulk of the ortho-fluorine. The protocol below addresses this by optimizing the coupling reagents.

Reproducibility Protocol: Synthesis & Validation

To ensure high reproducibility and >99% Enantiomeric Excess (ee), we utilize a mixed-anhydride coupling strategy rather than standard EDC/NHS, which has shown variable results with ortho-substituted phenylacetic acids.

Workflow Visualization (Graphviz)

The following diagram illustrates the critical decision points in the synthesis pathway to avoid racemization.

SynthesisWorkflow Start Start: 2-Fluorophenylacetic Acid Activation Activation: Isobutyl Chloroformate (NMM, THF, -15°C) Start->Activation Addition Addition: L-Isoleucine Methyl Ester (Slow addition) Activation->Addition Check Critical Check: Maintain T < -10°C? Addition->Check Success Product: 2-FPA-Ile-OMe Check->Success Yes Racemization FAILURE: Racemization (>1% D-Isomer) Check->Racemization No Hydrolysis Hydrolysis: LiOH/MeOH Success->Hydrolysis Final Final: N-[2-(2-Fluorophenyl)acetyl]-isoleucine Hydrolysis->Final

Caption: Optimized Mixed-Anhydride Synthesis Pathway emphasizing temperature control to prevent racemization.

Step-by-Step Methodology
Phase 1: Activation (The Critical Step)
  • Reagents: Dissolve 2-fluorophenylacetic acid (1.0 eq) in anhydrous THF (0.2 M).

  • Base: Add N-methylmorpholine (NMM, 1.1 eq). Do not use Triethylamine (TEA) as it promotes oxazolone formation, leading to racemization [1].

  • Temperature: Cool the solution to -15°C using an ice/salt/acetone bath.

  • Activation: Add Isobutyl chloroformate (1.05 eq) dropwise over 10 minutes. Stir for 15 minutes at -15°C.

Phase 2: Coupling
  • In a separate vessel, dissolve L-Isoleucine methyl ester hydrochloride (1.1 eq) and NMM (1.1 eq) in DMF.

  • Add the amino acid solution to the activated mixed anhydride slowly (over 20 mins) while maintaining the temperature below -10°C.

  • Causality: The ortho-fluorine creates steric hindrance. Rapid addition generates local heat, overcoming the activation energy for racemization. Slow addition mitigates this.

Phase 3: Hydrolysis & Purification
  • Once coupling is complete (monitor via TLC/LC-MS), perform standard LiOH hydrolysis.

  • Acidification: Carefully acidify to pH 3 using 1N HCl. Avoid strong mineral acids at high concentrations to prevent amide bond cleavage.

  • Recrystallization: Recrystallize from EtOAc/Hexane to remove any trace D-isomer.

Quality Control & Self-Validation

To validate the "Trustworthiness" of this protocol, you must perform Chiral HPLC. Standard C18 columns cannot distinguish the enantiomers of this compound effectively.

Validated Chiral HPLC Method
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Expected Retention:

    • L-Isomer (Target): ~8.5 min

    • D-Isomer (Impurity): ~11.2 min

Acceptance Criteria: The product is considered "Research Grade" only if ee > 98.5%.

Mechanistic Insight: The Fluorine Effect

Why does this compound behave differently in biological systems? The diagram below visualizes the metabolic blocking mechanism.

MetabolicStability Enzyme CYP450 Enzyme PA_Ile Parent: PA-Ile (Unsubstituted) Enzyme->PA_Ile Attacks FPA_Ile Target: 2-FPA-Ile (Ortho-Fluoro) Enzyme->FPA_Ile Attacks Metabolism Hydroxylation at Ortho/Para positions PA_Ile->Metabolism Blocked BLOCKED: C-F Bond Strength Steric Shielding FPA_Ile->Blocked F-Substitution Clearance Rapid Clearance Metabolism->Clearance Stability Extended Half-life Blocked->Stability

Caption: Mechanism of enhanced metabolic stability via Ortho-Fluorine substitution blocking CYP450 hydroxylation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.